D-Xylulose-1-13C
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-HSGPOLEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)[13CH2]O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Xylulose-1-¹³C: A Technical Guide to its Application in Metabolic Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Xylulose-1-¹³C is a stable isotope-labeled form of the ketopentose sugar D-xylulose. Its introduction as a tracer in metabolic studies has been pivotal for accurately quantifying the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) and elucidating the complexities of xylose metabolism. This technical guide provides an in-depth overview of D-Xylulose-1-¹³C, its significance in metabolic research, detailed experimental protocols for its use, and a summary of quantitative data from key studies. The guide is intended to serve as a comprehensive resource for researchers employing stable isotope tracers to investigate cellular metabolism.
Introduction to D-Xylulose-1-¹³C
D-Xylulose-1-¹³C is a specialized tool for metabolic flux analysis (MFA), a technique used to measure the rates of metabolic reactions within a biological system. By replacing a naturally occurring carbon-12 atom with a carbon-13 isotope at the first carbon position of D-xylulose, researchers can trace the path of this molecule and its metabolic products through various biochemical pathways. This stable, non-radioactive isotope allows for safe and precise tracking using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary significance of D-Xylulose-1-¹³C lies in its ability to probe the pentose phosphate pathway. Xylose is first converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, a key entry point into the non-oxidative branch of the PPP. By tracking the ¹³C label from D-Xylulose-1-¹³C, researchers can quantify the flux through this pathway, which is crucial for generating NADPH for reductive biosynthesis and nucleotide precursors for DNA and RNA synthesis. This is particularly important in fields such as oncology, immunology, and metabolic engineering, where alterations in the PPP are frequently observed.
Physicochemical Properties of D-Xylulose-1-¹³C
A clear understanding of the physical and chemical characteristics of D-Xylulose-1-¹³C is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₄¹³CH₁₀O₅ |
| Molecular Weight | Approximately 151.12 g/mol |
| CAS Number | 131771-46-5 |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water |
| Isotopic Enrichment | Typically >99% |
Significance in Metabolic Studies
The use of D-Xylulose-1-¹³C and other ¹³C-labeled xylose tracers has been instrumental in advancing our understanding of cellular metabolism, particularly in the context of microbial engineering and disease research.
Elucidating Xylose Metabolism in Engineered Microorganisms
Many microorganisms, such as the industrial workhorse Saccharomyces cerevisiae (baker's yeast), cannot naturally ferment xylose, a major component of lignocellulosic biomass. Metabolic engineering efforts have focused on introducing pathways to enable xylose utilization for the production of biofuels and other valuable chemicals. ¹³C-MFA using labeled xylose has been critical in:
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Quantifying the efficiency of engineered pathways: By tracing the flow of ¹³C from xylose, researchers can determine the flux distribution between the introduced xylose reductase-xylitol dehydrogenase (XR-XDH) pathway or the xylose isomerase (XI) pathway and the native metabolic network.
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Identifying metabolic bottlenecks: MFA can reveal rate-limiting steps in xylose metabolism, guiding further genetic modifications to improve product yields.
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Understanding redox cofactor imbalances: The XR-XDH pathway can create an imbalance in the levels of NADH and NADPH. ¹³C-MFA helps to understand how the cell reroutes metabolic fluxes to compensate for these imbalances.
Probing the Pentose Phosphate Pathway in Health and Disease
The PPP is a central metabolic pathway with critical roles in cell proliferation, antioxidant defense, and nucleotide synthesis. Dysregulation of the PPP is a hallmark of many diseases, including cancer. D-Xylulose-1-¹³C serves as a valuable tool to:
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Quantify PPP flux: Direct measurement of the flow of carbon through the PPP provides insights into the metabolic state of cells.
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Investigate metabolic reprogramming in cancer: Cancer cells often exhibit increased PPP activity to support rapid growth and combat oxidative stress. Tracing ¹³C from xylulose can help to quantify these changes and identify potential therapeutic targets.
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Study the interplay between glycolysis and the PPP: MFA allows for the simultaneous measurement of fluxes through interconnected pathways, revealing how cells partition glucose and other sugars between energy production and biosynthesis.
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic flux analysis experiments using D-Xylulose-1-¹³C or other ¹³C-labeled xylose tracers. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cell Culture and Isotope Labeling
Objective: To cultivate cells in a medium containing D-Xylulose-1-¹³C to achieve isotopic steady state.
Materials:
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Cell line of interest (e.g., Saccharomyces cerevisiae, mammalian cell line)
-
Defined culture medium with a known carbon source concentration
-
D-Xylulose-1-¹³C
-
Sterile culture flasks or plates
-
Incubator with appropriate temperature and atmospheric control
Procedure:
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Pre-culture: Grow cells in a standard, unlabeled medium to obtain a healthy, exponentially growing culture.
-
Medium Preparation: Prepare the experimental medium by replacing the standard carbon source with a precisely weighed amount of D-Xylulose-1-¹³C. The concentration will depend on the specific experiment and cell type. For co-utilization studies, a mixture of labeled xylose and other unlabeled carbon sources can be used.
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Inoculation: Inoculate the labeled medium with cells from the pre-culture to a desired starting density.
-
Incubation: Incubate the cells under optimal growth conditions for a sufficient period to reach a metabolic and isotopic steady state. This duration needs to be determined empirically but is typically several cell doubling times.
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Monitoring: Monitor cell growth (e.g., by measuring optical density or cell counting) to ensure the cells are in the desired growth phase (usually mid-exponential phase) at the time of harvesting.
Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Quenching solution (e.g., 60% methanol (B129727) buffered with HEPES, pre-chilled to -40°C or lower)
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Rapidly transfer a known volume of the cell culture into the pre-chilled quenching solution. The volume ratio of culture to quenching solution should be sufficient to instantly drop the temperature and stop metabolism (e.g., 1:5).
-
Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled substrate.
-
Extraction: Resuspend the cell pellet in the extraction solvent. The specific composition of the solvent can be optimized to efficiently extract a broad range of metabolites.
-
Phase Separation: After a period of incubation and vortexing, centrifuge the mixture to separate the polar (containing sugar phosphates and other central metabolites), non-polar, and protein phases.
-
Drying: Carefully collect the polar phase and dry it completely using a lyophilizer or vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Analytical Methods: GC-MS and NMR
Objective: To measure the isotopic labeling patterns in the extracted metabolites.
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Derivatization: The dried metabolite extracts must be derivatized to make them volatile for GC analysis. A common method is methoximation followed by silylation.
-
GC Separation: Inject the derivatized sample into a GC system equipped with a suitable column to separate the different metabolites.
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MS Detection: As the metabolites elute from the GC column, they are ionized (e.g., by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer. This allows for the determination of the mass isotopomer distribution of each metabolite, which reflects the incorporation of ¹³C.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.
-
NMR Acquisition: Acquire ¹³C and/or ¹H NMR spectra. 2D NMR techniques like ¹H-¹³C HSQC can be particularly powerful for resolving complex mixtures and assigning signals to specific atoms within a molecule.
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Data Analysis: The resulting spectra are analyzed to determine the position and extent of ¹³C labeling in the metabolites.
Data Presentation: Quantitative Flux Maps
The final output of a ¹³C-MFA study is a quantitative flux map, which provides the rates of the reactions in the metabolic model. These fluxes are typically reported in units of millimoles per gram of dry cell weight per hour (mmol/gDCW/h).
Table 1: Central Carbon Metabolism Fluxes in Saccharomyces cerevisiae during Growth on Glucose vs. Xylose
| Reaction | Flux on Glucose (mmol/gDCW/h) | Flux on Xylose (mmol/gDCW/h) |
| Sugar Uptake | 1.80 | 0.60 |
| Glycolysis (upper) | 1.50 | 0.10 |
| Pentose Phosphate Pathway (oxidative) | 0.30 | 0.05 |
| Pentose Phosphate Pathway (non-oxidative) | 0.25 | 0.55 |
| TCA Cycle | 0.90 | 0.45 |
| Ethanol Production | 2.50 | 0.80 |
Note: The values in this table are representative and intended for illustrative purposes.
Table 2: Flux Distribution in Engineered S. cerevisiae with Different Xylose Utilization Pathways
| Pathway | Flux (relative to xylose uptake) |
| XR-XDH Pathway | |
| Xylose Reductase (XR) | 100% |
| Xylitol Dehydrogenase (XDH) | 95% |
| Pentose Phosphate Pathway | 85% |
| Glycolysis | 70% |
| Xylose Isomerase (XI) Pathway | |
| Xylose Isomerase (XI) | 100% |
| Pentose Phosphate Pathway | 90% |
| Glycolysis | 75% |
Note: The values in this table are hypothetical and illustrate how MFA can be used to compare different engineered strains.
Visualization of Pathways and Workflows
Visualizing the flow of carbon and the experimental process is crucial for understanding and communicating the results of ¹³C-MFA studies.
Caption: Metabolic fate of D-Xylulose-1-¹³C in the Pentose Phosphate Pathway and its connection to Glycolysis.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis using D-Xylulose-1-¹³C.
Conclusion
D-Xylulose-1-¹³C is a powerful and indispensable tool for researchers seeking to quantitatively understand cellular metabolism. Its application in ¹³C-MFA provides unparalleled insights into the dynamics of the pentose phosphate pathway and xylose utilization. The detailed protocols and data presented in this guide offer a framework for the successful implementation of this technique, enabling the elucidation of metabolic phenotypes in a wide range of biological systems and disease states. As analytical technologies and computational tools continue to advance, the utility of stable isotope tracers like D-Xylulose-1-¹³C in metabolic research is set to expand even further.
An In-depth Technical Guide to D-Xylulose-1-13C: Molecular Structure, Isotopic Labeling, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Xylulose-1-13C, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details its molecular structure, the precise position of the isotopic label, and its application as a tracer in metabolic flux analysis (MFA). Included are detailed experimental protocols for its use and analysis, alongside quantitative data from a relevant study.
Molecular Structure and Isotopic Labeling
D-Xylulose is a ketopentose, a five-carbon sugar with a ketone functional group. Its chemical formula is C₅H₁₀O₅. In this compound, one of the carbon atoms is replaced with its stable isotope, carbon-13 (¹³C).[1][2] This isotopic labeling allows for the tracing of the molecule through various metabolic pathways without altering its chemical properties.
The IUPAC name for this compound is (3S,4R)-1,3,4,5-tetrahydroxy(1-¹³C)pentan-2-one.[3] The molecular formula is C₄¹³CH₁₀O₅, and it has a molecular weight of approximately 151.12 g/mol .[2][3] The ¹³C isotope is specifically located at the C1 position, the carbon atom outside the ketone group at the end of the chain.
References
Illuminating the Path of a Labeled Sugar: A Technical Guide to the Biosynthesis and Chemical Synthesis of D-Xylulose-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for producing D-Xylulose-1-¹³C, a critical isotopically labeled sugar for metabolic research and drug development. The ability to trace the metabolic fate of D-xylulose is paramount in understanding its role in various biological processes, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and its implications in diseases such as diabetes and cancer. This document details both biosynthetic and chemical synthesis routes, presenting quantitative data, step-by-step experimental protocols, and visual representations of the underlying pathways and workflows.
Biosynthesis of D-Xylulose-1-¹³C: Harnessing Microbial Machinery
The biosynthesis of D-Xylulose-1-¹³C can be effectively achieved in genetically engineered microorganisms, such as Escherichia coli, by leveraging the native pentose phosphate pathway. This pathway is a cornerstone of cellular metabolism, responsible for generating NADPH and precursors for nucleotide synthesis. By providing ¹³C-labeled substrates, this pathway can be exploited to produce labeled D-xylulose.
The Pentose Phosphate Pathway: A Biosynthetic Blueprint
The core of D-xylulose biosynthesis in E. coli is the pentose phosphate pathway. D-xylulose-5-phosphate is a key intermediate in this pathway, which can be dephosphorylated to yield D-xylulose. To produce D-Xylulose-1-¹³C, a ¹³C-labeled precursor, such as D-glucose-1-¹³C, is introduced into the culture medium. The enzymes of the PPP then process this labeled substrate, leading to the incorporation of the ¹³C label into the C1 position of D-xylulose.
The key enzymes and their corresponding genes in the E. coli pentose phosphate pathway relevant to D-xylulose formation are:
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Glucose-6-phosphate dehydrogenase (encoded by zwf)
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6-Phosphogluconolactonase (encoded by pgl)
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6-Phosphogluconate dehydrogenase (encoded by gnd)
-
Ribose-5-phosphate isomerase (encoded by rpiA, rpiB)
-
Ribulose-5-phosphate 3-epimerase (encoded by rpe)
-
Transketolase (encoded by tktA, tktB)
-
Transaldolase (encoded by talA, talB)
The Metabolic Journey of D-Xylulose-1-13C: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of D-Xylulose-1-13C as a metabolic tracer. We delve into its applications in elucidating key metabolic pathways, present detailed experimental protocols, and offer quantitative data to inform experimental design and interpretation. This document is intended to serve as a core resource for scientists leveraging stable isotope tracing to investigate cellular metabolism.
Introduction to this compound as a Metabolic Precursor
D-Xylulose, a five-carbon ketose, is a central intermediate in pentose (B10789219) metabolism. When isotopically labeled with carbon-13 at the first carbon position (this compound), it becomes a powerful tool for metabolic flux analysis (MFA). By tracing the fate of the 13C label, researchers can quantitatively assess the activity of various metabolic pathways, providing insights into cellular physiology in both health and disease.
The primary metabolic fates of this compound involve its phosphorylation to either D-xylulose-5-phosphate, which enters the Pentose Phosphate (B84403) Pathway (PPP), or D-xylulose-1-phosphate, a key intermediate in a synthetic pathway for glycolic acid production.
Metabolic Pathways Investigated with this compound
The Pentose Phosphate Pathway (PPP)
D-Xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P), a key substrate for the non-oxidative branch of the PPP. The 1-13C label from D-xylulose is transferred through the enzymatic reactions of transketolase and transaldolase, leading to the labeling of various glycolytic intermediates. Tracking the distribution of this label provides a means to quantify the flux through the non-oxidative PPP.
Synthetic D-Xylulose-1-Phosphate Pathway for Glycolic Acid Production
A synthetic metabolic pathway has been engineered in microorganisms like E. coli to produce valuable chemicals such as glycolic acid from D-xylose.[1][2][3] In this pathway, D-xylulose is phosphorylated at the C1 position by a ketohexokinase to form D-xylulose-1-phosphate (X1P).[3] This intermediate is then cleaved by an aldolase (B8822740) into glycolaldehyde (B1209225) and dihydroxyacetone phosphate (DHAP).[3] When this compound is used as a precursor, the 13C label is incorporated into the C1 position of glycolaldehyde, which can be further oxidized to [1-13C]glycolic acid.
Signaling Role of D-Xylulose-5-Phosphate
Beyond its role as a metabolic intermediate, D-xylulose-5-phosphate (Xu5P) acts as a key signaling molecule in carbohydrate metabolism. Xu5P allosterically activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP). Activated ChREBP translocates to the nucleus and upregulates the expression of genes involved in glycolysis and lipogenesis.
Experimental Protocols
A generalized workflow for a 13C metabolic flux analysis experiment using this compound is outlined below. This should be adapted based on the specific biological system and analytical platform.
Sample Preparation for 13C-Metabolomics of Pentoses
-
Cell Culture: Grow cells to the desired density in a standard culture medium. For adherent cells, ensure they are in the logarithmic growth phase.
-
Tracer Introduction: Replace the standard medium with a medium containing this compound at a known concentration. The concentration will depend on the cell type and experimental goals but typically ranges from 1 to 10 mM.
-
Isotopic Steady State: Incubate the cells with the labeled substrate for a sufficient time to achieve isotopic steady state in the metabolites of interest. This time should be determined empirically but is often between 8 and 24 hours.
-
Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. A common method is to aspirate the medium and immediately add a pre-chilled quenching solution, such as 80% methanol (B129727) at -80°C.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a tube. Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris. The supernatant contains the polar metabolites.
-
Sample Preparation for Analysis: Dry the metabolite extract under a vacuum. Reconstitute the dried pellet in a solvent compatible with the analytical instrument (e.g., a specific mobile phase for LC-MS or D2O for NMR).
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and specific method for quantifying the isotopic enrichment of metabolites.
-
Chromatography: Anion-exchange chromatography is often used for the separation of phosphorylated intermediates like xylulose-5-phosphate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for targeted analysis of isotopologues.
-
Sample Derivatization: Derivatization may be necessary for certain metabolites to improve their chromatographic properties and ionization efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the position of the 13C label within a molecule.
-
1D 13C NMR: Directly detects the 13C nuclei, providing information on the fractional enrichment of specific carbon positions.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates 1H and 13C signals, aiding in the unambiguous assignment of resonances.
-
Sample Requirements: NMR is generally less sensitive than MS and requires higher concentrations of metabolites.
Quantitative Data Presentation
The following tables present hypothetical quantitative data derived from 13C tracing experiments with pentose sugars to illustrate the expected outcomes. Actual results will vary depending on the experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites after this compound Tracing
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| D-Xylulose-5-phosphate | M+1 | 95.2 ± 1.5 |
| Fructose-6-phosphate | M+1 | 15.8 ± 2.1 |
| M+2 | 3.5 ± 0.8 | |
| Glyceraldehyde-3-phosphate | M+1 | 12.3 ± 1.9 |
| Pyruvate | M+1 | 8.7 ± 1.2 |
| Lactate | M+1 | 9.1 ± 1.4 |
| Ribose-5-phosphate | M+0 | >99 |
Data are presented as mean ± standard deviation for illustrative purposes.
Table 2: Relative Metabolic Fluxes Determined from 13C-Xylose Tracing in Saccharomyces cerevisiae
| Metabolic Reaction | Relative Flux (Normalized to Xylose Uptake) |
| Xylose Uptake | 100 |
| Pentose Phosphate Pathway (non-oxidative) | 85.4 ± 5.2 |
| Glycolysis (upper) | 65.1 ± 4.8 |
| Glycolysis (lower) | 130.2 ± 9.5 |
| TCA Cycle | 10.3 ± 1.7 |
| Ethanol Production | 75.6 ± 6.3 |
This table is adapted from published data on 13C-xylose flux analysis and serves as an example of the type of quantitative data that can be obtained.
Conclusion
This compound is a valuable tracer for dissecting the complexities of pentose metabolism. Its application in conjunction with advanced analytical techniques like LC-MS/MS and NMR spectroscopy allows for the precise quantification of metabolic fluxes through the Pentose Phosphate Pathway and other related pathways. The insights gained from such studies are crucial for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies and biotechnological applications. This guide provides a foundational framework for researchers to design, execute, and interpret experiments using this powerful metabolic tool.
References
- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 2. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]
- 3. The synthetic xylulose-1 phosphate pathway increases production of glycolic acid from xylose-rich sugar mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: D-Xylulose-1-¹³C for Tracing Carbon Metabolism
Introduction
D-Xylulose-1-¹³C is a stable isotope-labeled form of the ketopentose sugar, D-xylulose. It serves as a powerful tracer for investigating carbon metabolism, particularly through the Pentose (B10789219) Phosphate Pathway (PPP).[1] As a precursor to D-xylulose-5-phosphate (X5P), a central intermediate in the PPP, D-Xylulose-1-¹³C allows researchers to precisely track the flow of carbon atoms through this pathway and into connected metabolic networks like glycolysis and the Tricarboxylic Acid (TCA) cycle.[2] This enables the quantitative measurement of intracellular metabolic fluxes, a technique known as Metabolic Flux Analysis (MFA).[3][4] These application notes provide an overview of the uses of D-Xylulose-1-¹³C, relevant metabolic pathways, and detailed protocols for its application in research and drug development.
Core Applications
-
Metabolic Flux Analysis (MFA): D-Xylulose-1-¹³C is an ideal tracer for ¹³C-MFA studies.[3][5][6] By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can quantify the rates of reactions throughout central carbon metabolism.[4][7] This provides a detailed snapshot of the cellular metabolic state.
-
Pentose Phosphate Pathway (PPP) Analysis: The tracer is used to elucidate the activity of the non-oxidative PPP, which is crucial for producing precursors for nucleotide biosynthesis (Ribose-5-phosphate) and reducing equivalents (NADPH) for biosynthetic reactions and oxidative stress defense.[1][2] Studies in organisms like Saccharomyces cerevisiae and Clostridium acetobutylicum have utilized ¹³C-labeled pentoses to quantify the split ratio between the PPP and other catabolic routes like the phosphoketolase pathway.[2][8][9]
-
Drug Development and Biotechnology: Understanding how cells metabolize sugars is critical in various fields. In drug development, this can involve studying the metabolic reprogramming in cancer cells.[7] In biotechnology, it is used to optimize microbial strains for the production of biofuels and other valuable chemicals from pentose sugars found in lignocellulosic biomass.[2][10][11]
Metabolic Pathway of D-Xylulose-1-¹³C
Upon entering the cell, D-Xylulose is phosphorylated by xylulokinase to form D-Xylulose-5-Phosphate (X5P), with the ¹³C label at the C1 position. This labeled X5P then enters the non-oxidative branch of the Pentose Phosphate Pathway. The enzymes transketolase and transaldolase then catalyze a series of carbon-shuffling reactions, distributing the ¹³C label to various intermediates of the PPP and glycolysis, such as Sedoheptulose-7-Phosphate (S7P), Ribose-5-Phosphate (R5P), Erythrose-4-Phosphate (E4P), Fructose-6-Phosphate (F6P), and Glyceraldehyde-3-Phosphate (GAP).
Experimental Protocols
The following are generalized protocols for a ¹³C-MFA experiment using D-Xylulose-1-¹³C. Specific parameters should be optimized for the biological system under investigation.
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the cultivation of cells and the introduction of the ¹³C tracer to achieve an isotopic steady state.
-
Seed Culture Preparation: Inoculate a seed culture in a suitable rich medium (e.g., YPAD for yeast) and grow to mid-exponential phase at the desired temperature and agitation.
-
Experimental Culture Inoculation: Inoculate the experimental cultures into a defined minimal medium containing a known concentration of unlabeled xylose (or another carbon source). The volume should be sufficient for collecting multiple time points.
-
Tracer Introduction: When cells reach the mid-exponential growth phase, introduce D-Xylulose-1-¹³C. For precise flux analysis, it is often introduced as a mixture with unlabeled D-Xylulose (e.g., 50:50 ratio) or as the sole carbon source, depending on the experimental design.
-
Achieving Isotopic Steady State: Continue incubation under the same conditions. The time required to reach isotopic steady state depends on the organism's growth rate and the turnover rates of intracellular metabolite pools. It is recommended to perform a time-course experiment (e.g., harvesting cells at several time points after tracer addition) to confirm that a steady state has been reached.[7]
-
Cell Growth Monitoring: Monitor cell growth by measuring optical density (OD₆₀₀) at regular intervals to calculate specific growth rates.
Protocol 2: Metabolite Extraction
This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites.
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. A common method is to transfer a known volume of cell culture (e.g., 5-10 mL) into a larger volume of pre-chilled quenching solution, such as 60% methanol, kept at a temperature below -40°C.[2]
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C, 5000 x g for 5 minutes) to pellet the cells.
-
Washing (Optional): Wash the cell pellet with the cold quenching solution to remove extracellular metabolites.
-
Extraction: Extract intracellular metabolites by adding a hot solvent mixture. A widely used method is adding 5 mL of hot (80°C) 75% (v/v) ethanol (B145695) solution to the cell pellet.[2]
-
Incubation and Lysis: Vortex the suspension vigorously for 30 seconds, incubate in an 80°C water bath for 3 minutes, and vortex again for 30 seconds to ensure complete cell lysis and metabolite extraction.[2]
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube. This extract can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for Mass Spectrometry (MS)
This protocol outlines the steps to prepare the metabolite extract for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Drying: Evaporate the solvent from the metabolite extract completely. This is typically done using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization (for GC-MS): Many central carbon metabolites are not volatile enough for GC-MS. Derivatization is required to make them amenable to analysis. A common two-step method is:
-
Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate (e.g., 90 minutes at 30°C) to protect aldehyde and keto groups.
-
Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS and incubate (e.g., 30 minutes at 37°C) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
-
-
Reconstitution (for LC-MS): For LC-MS analysis, reconstitute the dried extract in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, compatible with the chosen chromatography method.
-
Final Centrifugation: Centrifuge the derivatized or reconstituted sample to remove any precipitates before transferring to an autosampler vial for MS analysis.
Protocol 4: Data Acquisition and Analysis
This protocol provides a high-level overview of data acquisition and the principles of flux calculation.
-
MS Data Acquisition: Analyze the prepared samples using GC-MS or LC-MS/MS. The instrument will separate the metabolites and detect the mass-to-charge ratio (m/z) of different isotopomers (molecules with different numbers of ¹³C atoms).
-
Mass Isotopomer Distribution (MID) Determination: Process the raw MS data to correct for the natural abundance of ¹³C and determine the fractional labeling of each metabolite fragment.[10] This results in a Mass Isotopomer Distribution (MID) vector for each measured metabolite.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to perform the flux calculations. The software uses an iterative process to fit the experimentally measured MIDs and extracellular rates (e.g., substrate uptake, product secretion) to a stoichiometric model of the organism's metabolic network.[8] The output is a comprehensive flux map detailing the rates of all reactions in the model.
Data Presentation
Quantitative data from ¹³C-MFA experiments should be presented clearly to facilitate interpretation and comparison.
Table 1: Extracellular Fluxes under Different Conditions
This table summarizes the rates of substrate consumption and product secretion, which are essential inputs for the flux model.
| Flux (mmol/gDCW/h) | Condition A (Aerobic) | Condition B (Anaerobic) |
| D-Xylulose Uptake | 5.0 ± 0.3 | 8.2 ± 0.5 |
| Ethanol Production | 1.8 ± 0.2 | 12.5 ± 0.9 |
| Glycerol Production | 0.5 ± 0.1 | 2.1 ± 0.2 |
| CO₂ Production | 7.5 ± 0.6 | 9.0 ± 0.7 |
| Biomass Growth Rate (h⁻¹) | 0.25 ± 0.02 | 0.10 ± 0.01 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparison of Intracellular Fluxes (Relative to D-Xylulose Uptake Rate)
This table presents the calculated intracellular fluxes through key pathways, normalized to the substrate uptake rate for easier comparison.
| Pathway/Reaction | Flux (% of Xylulose Uptake) - Condition A | Flux (% of Xylulose Uptake) - Condition B |
| Pentose Phosphate Pathway | ||
| Xylulokinase (XKS) | 100 | 100 |
| Transketolase (TKT1) | 65 ± 5 | 85 ± 6 |
| Transaldolase (TAL1) | 30 ± 3 | 40 ± 4 |
| Glycolysis | ||
| Phosphofructokinase (PFK) | 70 ± 6 | 95 ± 7 |
| Pyruvate Kinase (PYK) | 75 ± 6 | 98 ± 8 |
| TCA Cycle | ||
| Citrate Synthase | 40 ± 4 | 5 ± 1 |
Data are hypothetical and for illustrative purposes.
Experimental Workflow Visualization
The entire process from cell culture to data analysis can be visualized as a sequential workflow.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. d-nb.info [d-nb.info]
- 8. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Xylulose-1-¹³C in NMR Spectroscopy for Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Xylulose-1-¹³C in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolomics studies. This stable isotope-labeled sugar is a powerful tool for tracing the metabolic fate of xylulose, particularly through the pentose (B10789219) phosphate (B84403) pathway (PPP), and for quantifying metabolic fluxes. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the design and execution of robust and reproducible experiments.
Introduction to D-Xylulose Metabolism and ¹³C Tracing
D-xylulose is a key intermediate in the pentose phosphate pathway, a crucial metabolic route for the synthesis of nucleotides and the production of NADPH, which is vital for reductive biosynthesis and antioxidant defense.[1] By introducing D-Xylulose labeled with ¹³C at the C1 position, researchers can precisely track the flow of this carbon atom through the intricate network of metabolic reactions. NMR spectroscopy, with its ability to resolve atomic positions, is an ideal analytical technique for detecting and quantifying the incorporation of ¹³C into downstream metabolites.[2] This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of the rates of metabolic reactions, offering deep insights into cellular physiology in various states, including disease and in response to drug treatment.[3][4]
The primary advantage of using ¹³C-labeled substrates in NMR-based metabolomics is the ability to distinguish between pre-existing (unlabeled) and newly synthesized (labeled) metabolite pools.[5] This allows for the determination of dynamic metabolic activities rather than static metabolite concentrations.
Applications in Research and Drug Development
The use of D-Xylulose-1-¹³C in NMR-based metabolomics has significant applications in various fields:
-
Elucidating Metabolic Reprogramming in Disease: Many diseases, including cancer, are characterized by altered metabolic pathways. Tracing the metabolism of D-xylulose can reveal how the pentose phosphate pathway is rewired in diseased cells to support proliferation and survival.
-
Identifying Drug Targets and Mechanisms of Action: By observing how a drug candidate alters the metabolic flux through the PPP and connected pathways, researchers can identify novel drug targets and better understand the mechanism of action of existing drugs.
-
Studying Inborn Errors of Metabolism: Inherited metabolic disorders related to pentose metabolism can be investigated by tracing the fate of labeled D-xylulose, potentially leading to new diagnostic and therapeutic strategies.
-
Bioprocess Optimization: In biotechnology, understanding and engineering microbial metabolism is key to optimizing the production of desired compounds. ¹³C-MFA with labeled xylose can be used to improve the efficiency of biofuel production from lignocellulosic biomass.
Experimental Workflow
The overall workflow for a D-Xylulose-1-¹³C NMR metabolomics experiment involves several key stages, from cell culture and labeling to data acquisition and analysis.
Signaling Pathway of Interest: The Pentose Phosphate Pathway
D-Xylulose-5-phosphate, the phosphorylated form of D-xylulose, is a central intermediate in the non-oxidative branch of the pentose phosphate pathway. The diagram below illustrates the key reactions involving D-xylulose-5-phosphate and the potential flow of the ¹³C label from D-Xylulose-1-¹³C.
Experimental Protocols
The following protocols are generalized for in vitro cell culture experiments and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Labeling with D-Xylulose-1-¹³C
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvest. Culture the cells in complete growth medium overnight in a humidified incubator at 37°C with 5% CO₂.
-
Media Preparation: On the day of the experiment, prepare the labeling medium. Use a base medium deficient in the unlabeled counterpart (e.g., glucose-free DMEM) supplemented with dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites in the serum). Add D-Xylulose-1-¹³C to the desired final concentration (e.g., 5-10 mM). Prepare a parallel control group with unlabeled D-xylulose.
-
Initiation of Labeling: Aspirate the complete growth medium from the cell culture plates. Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled sugars.
-
Incubation: Add the prepared labeling medium to the cells and incubate for a predetermined time course. The incubation time will depend on the metabolic rates of the cell line and the pathways of interest, and may range from minutes to several hours.
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.
-
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a fixed volume (e.g., 600 µL) of deuterium (B1214612) oxide (D₂O) containing a known concentration of an internal standard for quantification (e.g., DSS or TSP).
-
NMR Tube Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Spectroscopy: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling. This will directly detect the ¹³C-labeled metabolites. Due to the low natural abundance of ¹³C, signals in the unlabeled control sample will be at the noise level for most metabolites, while the labeled samples will show significant peaks for metabolites downstream of D-xylulose.
-
2D ¹H-¹³C HSQC: For more detailed analysis and unambiguous identification of labeled metabolites, acquire a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates protons with their directly attached carbons, providing excellent resolution and aiding in the assignment of resonances.
-
Other 2D NMR Experiments: Depending on the specific research question, other experiments such as TOCSY (Total Correlation Spectroscopy) can be employed to establish connectivity between protons within a spin system, further aiding in metabolite identification.
-
Data Presentation
Quantitative data from D-Xylulose-1-¹³C NMR experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.
| Metabolite | Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | % ¹³C Enrichment (Mean ± SD) |
| D-Xylulose | C1 | Value | Value | Value |
| Fructose-6-Phosphate | C1 | Value | Value | Value |
| Fructose-6-Phosphate | C6 | Value | Value | Value |
| Ribose-5-Phosphate | C1 | Value | Value | Value |
| Glyceraldehyde-3-Phosphate | C1 | Value | Value | Value |
| Sedoheptulose-7-Phosphate | C1 | Value | Value | Value |
| Lactate | C3 | Value | Value | Value |
Note: The chemical shift values are dependent on the experimental conditions (pH, temperature, etc.) and should be determined empirically or referenced from databases.
Conclusion
D-Xylulose-1-¹³C is a valuable tool for researchers in metabolomics, offering the ability to trace carbon flux through the pentose phosphate pathway and related metabolic networks with high precision using NMR spectroscopy. The protocols and guidelines presented here provide a framework for conducting these powerful experiments, which can yield significant insights into cellular metabolism in health and disease, and aid in the development of new therapeutic interventions. The advantages of using ¹³C NMR include a large spectral dispersion and narrow singlets at natural abundance, which aids in metabolite identification. The continued development of NMR hardware and software will further enhance the sensitivity and applicability of these methods in metabolomics research.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry (MS) Analysis of D-Xylulose-1-¹³C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as D-Xylulose-1-¹³C is a powerful technique for tracing the metabolic fate of specific molecules through complex biochemical networks. This approach, coupled with mass spectrometry, enables detailed investigation of metabolic pathways, quantification of metabolite turnover, and elucidation of disease mechanisms. D-xylulose is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), and tracing its metabolism can provide valuable insights into cellular energetics, biosynthesis, and redox homeostasis.[1][2]
These application notes provide detailed protocols for sample preparation and analysis of D-Xylulose-1-¹³C labeled metabolites using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a biological system. D-Xylulose-1-¹³C can be used to measure fluxes through the pentose phosphate pathway and its connections to glycolysis and the TCA cycle.[1][2]
-
Pathway Elucidation: Identifying and confirming the activity of metabolic pathways involving pentose sugars.
-
Biomarker Discovery: Identifying novel metabolic markers associated with disease states or drug responses by tracing the metabolism of D-xylulose.
-
Drug Development: Assessing the effect of therapeutic agents on specific metabolic pathways.
Experimental Workflow Overview
The general workflow for a D-Xylulose-1-¹³C labeling experiment followed by mass spectrometry analysis involves several key steps, from cell culture to data analysis.
Metabolic Fate of D-Xylulose-1-¹³C
Upon entering the cell, D-xylulose is phosphorylated to D-xylulose-5-phosphate (Xu5P). The ¹³C label at the C1 position of xylulose becomes the C1 position of Xu5P. Xu5P is a central intermediate in the non-oxidative branch of the pentose phosphate pathway. Through the actions of transketolase and transaldolase, the labeled carbon can be transferred to other intermediates, including sedoheptulose-7-phosphate (S7P), erythrose-4-phosphate (E4P), fructose-6-phosphate (B1210287) (F6P), and glyceraldehyde-3-phosphate (GAP). These metabolites can then enter glycolysis or be used for biosynthesis.
Experimental Protocols
Protocol 1: Cell Culture and Metabolite Extraction
This protocol is a general guideline and should be optimized for the specific cell line or organism being studied.
Materials:
-
D-Xylulose-1-¹³C
-
Appropriate cell culture medium and supplements
-
60 mm cell culture dishes
-
Quenching solution: 60% methanol (B129727) in water, pre-chilled to -40°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of reaching -10°C
Procedure:
-
Cell Seeding: Seed cells in 60 mm dishes at a density that will result in approximately 80% confluency at the time of harvesting.
-
Labeling: Once cells reach the desired confluency, replace the culture medium with fresh medium containing D-Xylulose-1-¹³C at the desired concentration. The labeling time will depend on the metabolic rates of the cells and should be determined empirically (typically ranging from minutes to hours).
-
Quenching: To rapidly halt metabolic activity, remove the labeling medium and immediately wash the cells with 1 mL of the pre-chilled quenching solution.
-
Metabolite Extraction:
-
Immediately add 1 mL of the pre-chilled extraction solvent to the plate.
-
Use a cell scraper to detach the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at -10°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
This protocol is suitable for the analysis of volatile and thermally stable metabolites after derivatization.
Materials:
-
Dried metabolite extract
-
Derivatization agent 1: Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
Derivatization agent 2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization:
-
Methoximation: Add 20 µL of methoxyamine hydrochloride solution to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects carbonyl groups.
-
Silylation: Add 30 µL of MSTFA + 1% TMCS. Vortex and incubate at 55°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted analysis.
-
-
-
Data Analysis: Process the chromatograms to identify peaks and determine the mass isotopologue distributions of the target metabolites. Correct for the natural abundance of ¹³C.
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol is ideal for the analysis of polar and thermally labile metabolites, such as sugar phosphates, without derivatization.
Materials:
-
Metabolite extract
-
LC-MS/MS system with a suitable column (e.g., HILIC or anion-exchange)
-
Mobile phase A: Water with 0.1% formic acid (or other appropriate buffer)
-
Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions (example for HILIC):
-
Column temperature: 40°C
-
Flow rate: 0.3 mL/min
-
Gradient: Start with high organic content (e.g., 95% B) and gradually decrease to elute polar compounds.
-
-
MS/MS Conditions:
-
Ionization mode: Negative electrospray ionization (ESI) is often preferred for phosphorylated metabolites.
-
Acquisition mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific isotopologues. Define precursor-product ion transitions for each metabolite and its expected labeled forms.
-
-
-
Data Analysis: Integrate the peak areas for each MRM transition to determine the abundance of each mass isotopologue.
Data Presentation
The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID) for each metabolite of interest. This data reflects the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Table 1: Representative Mass Isotopologue Distribution of Key Metabolites after Labeling with D-Xylulose-1-¹³C
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) |
| Xylulose-5-Phosphate | 25.3 | 70.1 | 3.5 | 0.8 | 0.2 | 0.1 | - | - |
| Sedoheptulose-7-Phosphate | 35.8 | 55.2 | 6.1 | 1.9 | 0.6 | 0.3 | 0.1 | 0.0 |
| Fructose-6-Phosphate | 45.1 | 42.5 | 8.9 | 2.4 | 0.8 | 0.2 | 0.1 | - |
| Glyceraldehyde-3-Phosphate | 52.7 | 38.9 | 6.3 | 2.1 | - | - | - | - |
| Ribose-5-Phosphate | 60.2 | 28.4 | 8.1 | 2.3 | 0.9 | 0.1 | - | - |
Note: This is representative data and actual results will vary depending on the experimental conditions. The high abundance of the M+1 isotopologue for xylulose-5-phosphate and its downstream metabolites is indicative of the incorporation of the single ¹³C label from D-Xylulose-1-¹³C.
Table 2: Example LC-MS/MS Parameters for Targeted Analysis of PPP Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Xylulose-5-Phosphate (M+0) | 229.0 | 96.9 | 15 |
| Xylulose-5-Phosphate (M+1) | 230.0 | 96.9 | 15 |
| Sedoheptulose-7-Phosphate (M+0) | 289.0 | 96.9 | 20 |
| Sedoheptulose-7-Phosphate (M+1) | 290.0 | 96.9 | 20 |
| Fructose-6-Phosphate (M+0) | 259.0 | 96.9 | 18 |
| Fructose-6-Phosphate (M+1) | 260.0 | 96.9 | 18 |
Conclusion
The use of D-Xylulose-1-¹³C as a metabolic tracer provides a robust method for investigating the pentose phosphate pathway and related metabolic networks. The protocols outlined in these application notes offer a starting point for researchers to design and execute experiments aimed at understanding cellular metabolism in detail. Careful optimization of labeling conditions and mass spectrometry parameters is crucial for obtaining high-quality, interpretable data.
References
Quantitative Analysis of D-Xylulose-1-¹³C Incorporation in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. D-Xylulose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), plays a crucial role in cellular metabolism. The use of D-Xylulose-1-¹³C as a tracer allows for the precise tracking of carbon atoms as they are incorporated into various downstream metabolites. This application note provides detailed protocols for the quantitative analysis of D-Xylulose-1-¹³C incorporation in biological samples, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are essential for understanding the dynamics of the pentose phosphate pathway and its interplay with other metabolic routes, which is critical for various fields including cancer research, metabolic disorders, and biotechnology.
D-Xylulose is a precursor to D-arabitol and can be used as a tracer for metabolic flux analysis (MFA) and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of the ¹³C label from D-Xylulose-1-¹³C into downstream metabolites provides a quantitative measure of the metabolic flux through specific pathways.
Key Signaling Pathways and Experimental Workflow
The metabolic fate of D-Xylulose-1-¹³C is primarily within the pentose phosphate pathway and its connections to glycolysis. Understanding the flow of the ¹³C label through these pathways is fundamental to interpreting the experimental data.
A typical experimental workflow for tracing the incorporation of D-Xylulose-1-¹³C involves several key steps, from cell culture and labeling to data analysis.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling cultured cells with D-Xylulose-1-¹³C.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
D-Xylulose-1-¹³C
-
Culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with a defined concentration of D-Xylulose-1-¹³C. The concentration may need to be optimized for your specific cell line and experimental goals.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed D-Xylulose-1-¹³C labeling medium to the cells.
-
-
Incubation: Incubate the cells for a specific duration to allow for the incorporation of the ¹³C label into downstream metabolites. Time-course experiments (e.g., 0, 2, 6, 12, 24 hours) are recommended to monitor the dynamics of label incorporation.
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.
Materials:
-
Ice-cold 0.9% NaCl or PBS
-
Cold methanol (B129727) (-80°C)
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Quenching:
-
For adherent cells, place the culture plate on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl or PBS.
-
Aspirate the wash solution completely.
-
-
Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
The extracts can be stored at -80°C until analysis.
-
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol is for the analysis of polar metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer)
-
Nitrogen gas for drying
-
LC-MS vials
Procedure:
-
Sample Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent compatible with your LC-MS method (e.g., a mixture of acetonitrile and water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the metabolites using a HILIC column with an appropriate gradient.
-
Detect the metabolites using the mass spectrometer in either positive or negative ionization mode, depending on the analytes of interest.
-
Set up Multiple Reaction Monitoring (MRM) or full scan acquisitions to detect the different isotopologues of the target metabolites.
-
Protocol 4: Sample Preparation and GC-MS Analysis
For certain metabolites, particularly sugars and organic acids, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is a suitable analytical method.
Materials:
-
GC-MS system
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270) and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Drying: Dry the metabolite extracts completely.
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.
-
Add MTBSTFA and incubate at an elevated temperature (e.g., 60-80°C) to silylate hydroxyl and amine groups, making the metabolites volatile.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the derivatized metabolites on a suitable GC column (e.g., DB-5ms).
-
Detect the fragments using the mass spectrometer in electron ionization (EI) mode.
-
Analyze the mass spectra to determine the mass isotopomer distributions of the fragments.
-
Data Presentation and Analysis
The primary output of a ¹³C tracer experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This data reflects the proportion of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.
Table 1: Hypothetical Mass Isotopomer Distribution of Pentose Phosphate Pathway Intermediates after D-Xylulose-1-¹³C Labeling
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Xylulose-5-Phosphate | 6 | 20.5 | 75.3 | 3.1 | 0.8 | 0.2 | 0.1 |
| 12 | 10.2 | 82.1 | 5.9 | 1.2 | 0.4 | 0.2 | |
| 24 | 5.1 | 85.6 | 7.2 | 1.5 | 0.4 | 0.2 | |
| Ribose-5-Phosphate | 6 | 45.8 | 48.5 | 4.2 | 1.0 | 0.3 | 0.2 |
| 12 | 30.1 | 60.3 | 7.5 | 1.5 | 0.4 | 0.2 | |
| 24 | 18.9 | 68.7 | 9.8 | 1.9 | 0.5 | 0.2 | |
| Sedoheptulose-7-Phosphate | 6 | 60.2 | 35.1 | 3.5 | 0.8 | 0.2 | 0.1 |
| 12 | 45.3 | 48.9 | 4.8 | 1.2 | 0.5 | 0.3 | |
| 24 | 30.7 | 58.2 | 8.3 | 1.9 | 0.6 | 0.3 |
Table 2: Hypothetical ¹³C Enrichment in Glycolytic Intermediates Derived from D-Xylulose-1-¹³C
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Fructose-6-Phosphate | 6 | 75.4 | 20.1 | 3.8 | 0.7 |
| 12 | 60.8 | 32.5 | 5.6 | 1.1 | |
| 24 | 45.2 | 45.3 | 7.8 | 1.7 | |
| Glyceraldehyde-3-Phosphate | 6 | 80.1 | 18.2 | 1.5 | 0.2 |
| 12 | 68.9 | 28.4 | 2.2 | 0.5 | |
| 24 | 55.3 | 40.1 | 3.7 | 0.9 |
Data Correction and Analysis:
-
Natural Abundance Correction: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si).
-
Calculation of Fractional Enrichment: The fractional enrichment (FE) of ¹³C in each metabolite pool is calculated from the corrected MIDs. This represents the proportion of the metabolite pool that is derived from the D-Xylulose-1-¹³C tracer.
-
Metabolic Flux Analysis (MFA): The corrected MIDs and fractional enrichments are then used as inputs for metabolic flux analysis software (e.g., INCA, Metran) to calculate the rates of metabolic reactions throughout the network.
Conclusion
The quantitative analysis of D-Xylulose-1-¹³C incorporation is a robust method for investigating the pentose phosphate pathway and its connections to central carbon metabolism. The detailed protocols and data analysis workflows provided in this application note serve as a comprehensive guide for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease. The ability to precisely quantify metabolic fluxes is invaluable for identifying novel drug targets and developing new therapeutic strategies.
Application Notes and Protocols for Studying Xylose Metabolism in Microorganisms using D-Xylulose-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic pathways of xylose, a pentose (B10789219) sugar abundant in lignocellulosic biomass, is crucial for the development of microbial cell factories for biofuel and biochemical production. D-Xylulose-1-¹³C is a stable isotope-labeled tracer used in metabolic flux analysis (MFA) to quantitatively track the flow of carbon from xylose through the central metabolic pathways of microorganisms. By introducing D-Xylulose-1-¹³C and measuring its incorporation into various intracellular metabolites, researchers can elucidate the activity of different pathways, identify metabolic bottlenecks, and guide metabolic engineering strategies for improved xylose utilization.
These application notes provide a comprehensive overview and detailed protocols for using D-Xylulose-1-¹³C to study xylose metabolism in microorganisms.
Principle of ¹³C-Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique for determining intracellular metabolic fluxes. The core principle involves introducing a ¹³C-labeled substrate, such as D-Xylulose-1-¹³C, into the cellular system. As the microorganism metabolizes the labeled substrate, the ¹³C isotope is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites, typically by gas chromatography-mass spectrometry (GC-MS), the relative contributions of different metabolic pathways to the production of a particular metabolite can be determined. This information is then used in a computational model to estimate the intracellular fluxes.
Key Metabolic Pathways in Xylose Metabolism
D-xylose is typically metabolized by microorganisms through a series of enzymatic steps that convert it to D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway (PPP). There are two primary initial pathways for this conversion:
-
Isomerase Pathway: Found in many bacteria, this pathway directly converts D-xylose to D-xylulose using the enzyme xylose isomerase.
-
Oxido-reductase Pathway: Common in yeasts, this two-step pathway involves the reduction of D-xylose to xylitol (B92547) by xylose reductase, followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase.
From D-xylulose, the pathway proceeds with phosphorylation to D-xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway and glycolysis.
Application of D-Xylulose-1-¹³C
Using D-Xylulose-1-¹³C as a tracer offers a more direct way to study the metabolic fate of xylulose, bypassing the initial isomerization or reduction/oxidation steps from xylose. This can be particularly useful for:
-
Investigating the efficiency of the lower part of the xylose assimilation pathway.
-
Studying microorganisms that have been engineered to directly utilize xylulose.
-
Deconvoluting fluxes within the pentose phosphate pathway and its connections to glycolysis.
Experimental Design and Workflow
A typical ¹³C-MFA experiment using D-Xylulose-1-¹³C involves several key steps, from cell cultivation to data analysis.
Figure 1: General experimental workflow for ¹³C-MFA using D-Xylulose-1-¹³C.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling
This protocol describes the general procedure for culturing microorganisms and introducing the ¹³C-labeled substrate.
Materials:
-
Microorganism of interest
-
Appropriate growth medium
-
D-Xylulose-1-¹³C
-
Shaking incubator or bioreactor
Procedure:
-
Prepare the growth medium according to the requirements of the specific microorganism.
-
Inoculate the medium with a starter culture of the microorganism.
-
Grow the culture under optimal conditions (temperature, agitation, pH) to the mid-exponential phase.
-
Prepare a labeling medium containing D-Xylulose-1-¹³C as the primary carbon source. The concentration will depend on the experimental design.
-
Harvest the cells from the initial culture by centrifugation.
-
Resuspend the cell pellet in the labeling medium and continue incubation.
-
Collect samples at different time points to ensure isotopic steady state is reached.
Protocol 2: Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels after harvesting.
Materials:
-
-80°C quenching solution (e.g., 60% methanol)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
Centrifuge
Procedure:
-
Rapidly transfer a known volume of the cell culture into the ice-cold quenching solution.
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Discard the supernatant and wash the cell pellet with a cold buffer.
-
Add the extraction solvent to the cell pellet and vortex vigorously.
-
Incubate on ice to allow for complete extraction.
-
Centrifuge to separate the cell debris from the metabolite-containing extract.
-
Collect the supernatant containing the polar metabolites.
Protocol 3: Sample Derivatization for GC-MS Analysis
Derivatization is necessary to make the non-volatile metabolites, such as amino acids and organic acids, volatile for GC-MS analysis.
Materials:
-
Dried metabolite extract
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Heating block
Procedure:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Add pyridine to the dried extract to dissolve the metabolites.
-
Add the derivatization reagent (MTBSTFA).
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Cool the sample to room temperature before GC-MS analysis.
Data Presentation
The following tables present representative data that can be obtained from a ¹³C-MFA experiment using D-Xylulose-1-¹³C. The values are illustrative and will vary depending on the microorganism and experimental conditions.
Table 1: Relative Fluxes Through Central Carbon Metabolism
| Metabolic Pathway | Relative Flux (%) |
| Pentose Phosphate Pathway (oxidative) | 30 |
| Pentose Phosphate Pathway (non-oxidative) | 70 |
| Glycolysis (upper) | 40 |
| Glycolysis (lower) | 60 |
| TCA Cycle | 25 |
Table 2: Mass Isotopomer Distribution of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 45 | 40 | 10 | 5 |
| Alanine | 42 | 41 | 12 | 5 |
| Valine | 35 | 38 | 18 | 9 |
| Glutamate | 25 | 30 | 25 | 20 |
Visualization of Metabolic Pathways
The following diagram illustrates the central carbon metabolism and the entry point of D-Xylulose-1-¹³C.
Figure 2: Entry of D-Xylulose-1-¹³C into central carbon metabolism.
Conclusion
D-Xylulose-1-¹³C is a valuable tool for dissecting the complexities of xylose metabolism in microorganisms. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust ¹³C-MFA experiments. The quantitative data obtained from such studies are instrumental in advancing our understanding of microbial physiology and for the rational design of strains for various biotechnological applications.
Application of D-Xylulose-1-13C in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
D-Xylulose-1-13C is a stable isotope-labeled form of the ketopentose sugar D-xylulose. It serves as a powerful tracer for in vitro and in vivo metabolic flux analysis, particularly for elucidating the activity of the Pentose (B10789219) Phosphate Pathway (PPP). In drug discovery and development, understanding how a therapeutic candidate modulates cellular metabolism is crucial for determining its mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications. This compound provides a direct means to probe the PPP, a critical pathway for nucleotide synthesis, NADPH production for reductive biosynthesis, and detoxification of reactive oxygen species. Alterations in PPP flux are implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a key pathway of interest for pharmacological intervention.
These application notes provide detailed protocols for utilizing this compound to assess the impact of drug candidates on the Pentose Phosphate Pathway.
Key Applications in Drug Discovery
-
Target Validation: Confirming that a drug candidate effectively modulates a target enzyme within the PPP by quantifying changes in pathway flux.
-
Mechanism of Action Studies: Elucidating the metabolic consequences of drug action, including direct and indirect effects on the PPP and connected pathways.
-
Pharmacodynamic Biomarker Development: Identifying changes in PPP metabolites or flux rates that can serve as biomarkers for drug efficacy.
-
Toxicity and Off-Target Effect Screening: Assessing the impact of drug candidates on PPP activity to identify potential metabolic liabilities.
-
Drug Resistance Studies: Investigating metabolic adaptations, particularly in the PPP, that contribute to the development of drug resistance in cancer cells.
Data Presentation: Quantitative Metabolic Flux Data
The following tables summarize hypothetical quantitative data from a study investigating the effect of a novel anti-cancer agent on the Pentose Phosphate Pathway flux in a cancer cell line using this compound as a tracer.
Table 1: Relative Flux through the Oxidative and Non-oxidative Arms of the Pentose Phosphate Pathway
| Treatment | Oxidative PPP Flux (Relative to Control) | Non-oxidative PPP Flux (Relative to Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Drug Candidate (10 µM) | 2.54 ± 0.21 | 1.89 ± 0.18 |
Table 2: Isotopic Enrichment of Key PPP Metabolites from this compound
| Metabolite | Vehicle Control (M+1 Enrichment %) | Drug Candidate (10 µM) (M+1 Enrichment %) |
| Ribose-5-phosphate | 35.2 ± 3.1 | 68.5 ± 4.5 |
| Sedoheptulose-7-phosphate | 28.9 ± 2.5 | 55.3 ± 3.9 |
| Erythrose-4-phosphate | 25.1 ± 2.2 | 49.8 ± 3.5 |
| Fructose-6-phosphate | 15.6 ± 1.8 | 32.4 ± 2.9 |
| Glyceraldehyde-3-phosphate | 12.3 ± 1.5 | 25.1 ± 2.3 |
Signaling and Metabolic Pathways
The following diagram illustrates the entry of this compound into the Pentose Phosphate Pathway and its subsequent metabolism.
Experimental Protocols
Protocol 1: In Vitro this compound Labeling of Cultured Cells
Objective: To determine the effect of a drug candidate on the Pentose Phosphate Pathway flux in cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Standard cell culture medium
-
Glucose-free and Xylulose-free cell culture medium
-
This compound (sterile solution)
-
Drug candidate of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
80% Methanol (B129727) (pre-chilled at -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Drug Treatment: Treat the cells with the drug candidate at various concentrations or with the vehicle control for a predetermined duration.
-
Media Change: Aspirate the standard culture medium and wash the cells once with warm PBS.
-
Labeling: Add pre-warmed glucose-free and xylulose-free medium containing a known concentration of this compound (e.g., 100 µM) to each well.
-
Incubation: Incubate the cells for a specific time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of the label.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.
-
Protocol 2: Sample Analysis by LC-MS/MS
Objective: To quantify the isotopic enrichment in Pentose Phosphate Pathway metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Anion-exchange or HILIC chromatography column suitable for separating polar metabolites.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Chromatographic Separation:
-
Inject the sample onto the LC system.
-
Separate the metabolites using a gradient elution program optimized for pentose phosphates and other central carbon metabolites.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of the target metabolites (e.g., Ribose-5-phosphate, Sedoheptulose-7-phosphate).
-
Monitor the transition of the precursor ion (M) to a specific product ion for both the unlabeled (M+0) and the 13C-labeled (M+1) forms of each metabolite.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional enrichment of 13C in each metabolite.
-
Compare the fractional enrichment between control and drug-treated samples to determine the relative flux through the PPP.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the components in a this compound tracer study.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various diseases, including cancer and diabetes. Altered cellular metabolism allows diseased cells to meet their specific bioenergetic and biosynthetic demands for survival, proliferation, and response to stress. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, essential for redox balance and reductive biosynthesis, and for generating precursors for nucleotide synthesis. Consequently, the PPP is often dysregulated in disease states.
Stable isotope tracing using carbon-13 (13C) labeled substrates is a powerful technique to elucidate metabolic pathway activity and quantify metabolic fluxes. D-Xylulose-1-13C is a novel tracer designed to specifically probe the non-oxidative branch of the PPP. Upon entering the cell, D-xylulose is phosphorylated to D-xylulose-5-phosphate, a key intermediate in the PPP. The 13C label at the C1 position can then be tracked as it is metabolized through the intricate network of reactions connecting the PPP with glycolysis, providing a detailed view of carbon flow and metabolic reprogramming.
These application notes provide a comprehensive guide for utilizing this compound to investigate disease-related metabolic alterations, particularly in cancer and diabetes.
Applications in Disease Research
Cancer Metabolism
Cancer cells exhibit increased anabolic demands to support rapid proliferation. This includes a high rate of nucleotide synthesis for DNA replication and an increased need for NADPH to counteract oxidative stress and support lipid synthesis. The PPP is a critical pathway that fulfills these requirements.
Key applications of this compound in cancer research include:
-
Quantifying Pentose Phosphate Pathway (PPP) Flux: Directly measuring the flux through the non-oxidative PPP by tracing the incorporation of the 13C label from this compound into glycolytic intermediates and lactate.
-
Assessing the Interplay between the PPP and Glycolysis: Elucidating how cancer cells shuttle intermediates between these two interconnected pathways to balance anabolic and catabolic needs.
-
Evaluating the Efficacy of PPP-Targeting Drugs: Assessing the on-target effects of novel therapeutics aimed at inhibiting key enzymes in the PPP.
Diabetes and Metabolic Disorders
In diabetes, hyperglycemia and insulin (B600854) resistance lead to profound metabolic dysregulation, including increased oxidative stress. The PPP plays a crucial role in producing NADPH, which is the primary reducing equivalent for regenerating the antioxidant glutathione.
Key applications of this compound in diabetes research include:
-
Investigating Redox Homeostasis: Assessing the capacity of the PPP to produce NADPH in response to diabetes-induced oxidative stress.
-
Understanding Glucose Metabolism in Peripheral Tissues: Studying how tissues like adipose and liver utilize the PPP in the context of insulin resistance.
-
Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps in the PPP that may be impaired in diabetic conditions.
Experimental Design and Workflow
A typical workflow for a this compound tracing experiment involves several key steps, from cell culture to data analysis.
Metabolic Fate of this compound
This compound enters the central carbon metabolism through the pentose phosphate pathway.
Detailed Experimental Protocols
Protocol 1: 13C Labeling of Adherent Mammalian Cells
Objective: To label cultured mammalian cells with this compound for metabolic flux analysis.
Materials:
-
Adherent mammalian cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound (sterile solution)
-
Culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Cell Culture: Culture cells in complete medium until they reach the desired confluency.
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 5 mM) and dialyzed FBS. Also, include the standard concentration of unlabeled glucose if co-labeling is desired.
-
Isotope Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for isotopic steady-state to be reached.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on dry ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites
Objective: To analyze the isotopic enrichment of key metabolites from the PPP and glycolysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
GC-MS system with a suitable column (e.g., DB-5ms)
-
Autosampler vials with inserts
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extracts in 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of MTBSTFA and incubate at 60°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature gradient for the GC oven to separate the metabolites.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of target metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for the different mass isotopologues of each metabolite.
-
Correct for the natural abundance of 13C to determine the fractional enrichment.
-
Protocol 3: NMR-Based Analysis of 13C-Labeled Metabolites
Objective: To analyze the positional isotopomers of metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Dried metabolite extracts
-
D2O with an internal standard (e.g., DSS)
-
NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe
Procedure:
-
Sample Preparation:
-
Resuspend the dried metabolite extracts in a suitable volume of D2O containing the internal standard.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D 1H and 13C NMR spectra.
-
Acquire 2D NMR spectra, such as 1H-13C HSQC, to resolve overlapping signals and aid in metabolite identification.
-
-
Data Analysis:
-
Identify and quantify the different 13C isotopomers based on the splitting patterns and chemical shifts in the 13C spectra.
-
Calculate the fractional enrichment of each carbon position.
-
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear and structured manner to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Fractional Enrichment of Key Metabolites in Cancer Cells
This table shows the expected fractional enrichment (M+1) of key metabolites in a cancer cell line compared to a non-cancerous control cell line after labeling with 5 mM this compound for 8 hours. The increased enrichment in cancer cells reflects a higher flux through the PPP.
| Metabolite | Control Cells (M+1 Fractional Enrichment) | Cancer Cells (M+1 Fractional Enrichment) |
| Xylulose-5-Phosphate | 0.95 | 0.95 |
| Ribose-5-Phosphate | 0.45 | 0.75 |
| Sedoheptulose-7-Phosphate | 0.40 | 0.70 |
| Fructose-6-Phosphate | 0.20 | 0.50 |
| Glyceraldehyde-3-Phosphate | 0.15 | 0.40 |
| 3-Phosphoglycerate | 0.10 | 0.30 |
| Lactate | 0.08 | 0.25 |
Table 2: Hypothetical Relative PPP Flux in Diabetic vs. Control Tissues
This table illustrates the potential changes in relative PPP flux in a key metabolic tissue (e.g., adipose tissue) from a diabetic mouse model compared to a healthy control, as determined by this compound tracing. The data reflects the cellular response to oxidative stress.
| Condition | Relative PPP Flux (normalized to control) |
| Healthy Control | 1.00 |
| Diabetic | 1.65 |
| Diabetic + Antioxidant Treatment | 1.20 |
Conclusion
This compound is a valuable tool for dissecting the complexities of metabolic reprogramming in disease. By specifically tracing the non-oxidative pentose phosphate pathway, researchers can gain unique insights into how cancer cells fuel their growth and how diabetic tissues respond to metabolic stress. The protocols and application notes provided here offer a framework for designing and executing robust 13C tracing experiments to advance our understanding of disease metabolism and to aid in the development of novel therapeutic strategies.
Troubleshooting & Optimization
Technical Support Center: D-Xylulose-1-13C Mass Spectrometry Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Xylulose-1-13C mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to correct for the natural abundance of 13C in my this compound experiments?
A1: All carbon-containing compounds naturally exist as a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C.[1][2] When you analyze your D-Xylulose-1-¹³C labeled samples, the mass spectrometer detects the total ¹³C content. This is a combination of the ¹³C label you experimentally introduced and the naturally occurring ¹³C. To accurately determine the true isotopic enrichment from your tracer, you must subtract the contribution from the natural ¹³C abundance.[2] Failing to do so will lead to an overestimation of ¹³C incorporation, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1][3]
Q2: What is a Mass Isotopologue Distribution (MID) and why is it important for my D-Xylulose analysis?
A2: A Mass Isotopologue Distribution (MID), also known as a mass distribution vector (MDV), represents the fractional abundance of each isotopologue of a molecule. For a five-carbon sugar like D-Xylulose, you will observe a series of mass isotopologues:
-
M+0: Unlabeled D-Xylulose
-
M+1: D-Xylulose with one ¹³C atom
-
M+2: D-Xylulose with two ¹³C atoms
-
...and so on up to M+5 (fully labeled).
The MID is a vector of the relative abundances of each of these isotopologues. Analyzing the MID is crucial for tracing the metabolic fate of the ¹³C label from D-Xylulose-1-¹³C as it is metabolized through pathways like the pentose (B10789219) phosphate (B84403) pathway.
Q3: Besides carbon, do the natural isotopes of other elements in my sample affect the data?
A3: Yes. Other elements in the D-Xylulose molecule (oxygen and hydrogen) and in any derivatizing agents, such as the silicon in trimethylsilyl (B98337) (TMS) derivatives, also have naturally occurring stable isotopes (e.g., ¹⁷O, ¹⁸O, ²H, ²⁹Si, ³⁰Si). These isotopes also contribute to the M+1, M+2, etc. peaks in your mass spectrum. A robust natural abundance correction algorithm will account for the isotopic distributions of all elements in the analyzed molecule or fragment, not just carbon.
Q4: My tracer, this compound, is listed as 99% pure. Do I still need to correct for tracer impurity?
A4: Yes, it is highly recommended. Commercially available tracers are never 100% pure and contain a small fraction of unlabeled (¹²C) material. This impurity means that even a fully labeled metabolite pool will produce a small M+0 signal originating from the tracer itself. For accurate metabolic flux analysis, correcting for tracer impurity is crucial, as its impact can be as significant as the natural abundance of isotopes.
Troubleshooting Guide
Issue 1: After natural abundance correction, some of my mass isotopologue abundance values are negative. What does this mean and how can I fix it?
This is a common issue that can arise from several sources. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Low Signal Intensity or Missing Peaks | Increase the concentration of your analyte if possible. Optimize mass spectrometer parameters for better signal intensity. Ensure that peaks for all isotopologues are being detected and integrated. |
| Incorrect Peak Integration | Manually review the peak integration for each isotopologue in your mass spectrum. Adjust the integration boundaries to ensure the entire peak area is captured correctly. |
| Co-eluting Interferences or Background Noise | Examine the chromatogram for co-eluting peaks at the same retention time as your analyte. Improve chromatographic separation by optimizing your LC or GC method. Utilize your instrument software's background subtraction tools effectively. |
| Incorrect Molecular Formula | Double-check the elemental formula used for the correction. Ensure you have included all atoms from the D-Xylulose molecule and any derivatizing agents (e.g., TMS groups). |
Logical Workflow for Troubleshooting Negative Abundance Values
Caption: Troubleshooting workflow for negative abundance values.
Issue 2: The isotopic enrichment in my samples is much lower than expected.
Low isotopic enrichment can be due to biological factors or technical issues during sample preparation and analysis.
| Potential Cause | Recommended Solution(s) |
| Slow Metabolic Pathway Flux | The metabolic pathway utilizing D-Xylulose may be slow in your experimental system. Consider a longer incubation time with the D-Xylulose-1-¹³C tracer to allow for greater incorporation into downstream metabolites. |
| Dilution from Unlabeled Carbon Sources | Your cell culture media may contain other carbon sources (e.g., glucose, glutamine) that are diluting the ¹³C label. Use a defined medium where D-Xylulose is the primary carbon source, if possible. |
| Incomplete Derivatization | For GC-MS analysis, incomplete derivatization (e.g., trimethylsilylation) will lead to poor analyte detection and inaccurate quantification. Optimize your derivatization protocol by checking reaction time, temperature, and reagent concentrations. Ensure samples are completely dry before adding derivatization reagents. |
| Tracer Degradation | Ensure the D-Xylulose-1-¹³C tracer is stored correctly and has not degraded. Prepare fresh solutions for your experiments. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis of D-Xylulose
This protocol is a general guideline for the trimethylsilylation (TMS) of polar metabolites like D-Xylulose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Metabolite Extraction : Extract metabolites from your biological samples using a cold solvent system, such as a methanol/water/chloroform mixture.
-
Drying : Transfer the polar (methanol/water) phase to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator. It is critical that all water is removed prior to derivatization.
-
Derivatization - Step 1 (Methoximation) :
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract.
-
Incubate at 37°C for 90 minutes. This step protects the carbonyl groups.
-
-
Derivatization - Step 2 (Silylation) :
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes. The sample now contains the trimethylsilyl (TMS) derivatives of the sugars.
-
-
Sample Analysis : The derivatized sample is now ready for injection into the GC-MS.
Experimental Workflow for a ¹³C Tracing Experiment
References
Technical Support Center: Overcoming Spectral Overlap in NMR with D-Xylulose-1-¹³C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Xylulose-1-¹³C to overcome spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. The content is designed to address specific issues encountered during experimental setup, data acquisition, and analysis in metabolic flux studies.
Frequently Asked Questions (FAQs)
Q1: Why is D-Xylulose-1-¹³C a valuable tool for overcoming spectral overlap in NMR-based metabolic studies?
A1: D-Xylulose-1-¹³C is a powerful tool for several reasons. Firstly, the ¹³C nucleus has a much larger chemical shift dispersion compared to ¹H, meaning that signals from different carbon atoms in a molecule are spread out over a wider frequency range.[1] This inherent property significantly reduces the likelihood of signal overlap, which is a common challenge in complex ¹H NMR spectra of biological samples.[2][3] Secondly, by introducing a ¹³C label at a specific position (C1), we can selectively trace the metabolic fate of D-xylulose through pathways like the Pentose Phosphate (B84403) Pathway (PPP).[2][4] This targeted approach simplifies spectral analysis by focusing on the signals from ¹³C-labeled metabolites, effectively filtering out the complex background of unlabeled molecules.
Q2: What is the primary metabolic pathway I will be tracing with D-Xylulose-1-¹³C?
A2: The primary metabolic route for D-xylulose is the Pentose Phosphate Pathway (PPP).[5][6] D-xylose is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. This intermediate then enters the non-oxidative branch of the PPP.[2][7] By tracking the ¹³C label from D-Xylulose-1-¹³C, you can elucidate the flux through this critical pathway, which is involved in nucleotide synthesis and the production of reducing equivalents (NADPH).[5][8]
Q3: What are the key advantages of using NMR over Mass Spectrometry (MS) for ¹³C metabolic flux analysis?
A3: While both techniques are powerful, NMR offers the distinct advantage of providing positional information about the ¹³C label within a molecule without the need for fragmentation. This allows for the direct observation of isotopomers (molecules with the same chemical formula but different isotopic labeling), which can provide detailed insights into pathway activity and reversible reactions.[4] Additionally, NMR is a non-destructive technique, allowing for the repeated analysis of the same sample over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with D-Xylulose-1-¹³C.
Problem 1: Low Signal-to-Noise (S/N) Ratio in ¹³C Spectra
-
Possible Cause: Insufficient sample concentration.
-
Solution: For ¹³C NMR, a higher sample concentration is generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3] Aim for a concentration that provides a strong signal within a reasonable acquisition time. The optimal concentration will depend on your specific sample and instrument sensitivity.
-
-
Possible Cause: Suboptimal NMR acquisition parameters.
-
Solution: Ensure that the relaxation delay (d1) is sufficiently long to allow for full relaxation of the ¹³C nuclei, especially for quaternary carbons. The number of scans should also be optimized to achieve the desired S/N. Increasing the number of scans will improve the S/N ratio by the square root of the number of scans.
-
-
Possible Cause: Instability of the magnetic field.
-
Solution: Field drifts during long experiments can lead to line broadening and artifacts. Ensure that the NMR spectrometer's lock system is functioning correctly to maintain high field stability.
-
Problem 2: Spectral Artifacts and Unexpected Peaks
-
Possible Cause: Isotopic scrambling.
-
Solution: Reversible reactions within metabolic pathways can lead to the redistribution of the ¹³C label to other positions in the molecule or to other metabolites, a phenomenon known as isotopic scrambling. This can complicate spectral interpretation. Carefully analyze the labeling patterns of all detectable metabolites to account for these scrambling effects in your metabolic model.
-
-
Possible Cause: Sample degradation.
-
Solution: D-xylulose, like other sugars, can be susceptible to degradation, especially at non-neutral pH or elevated temperatures. Prepare samples fresh and store them appropriately. Consider performing a time-course stability study on your sample under your experimental conditions to check for degradation products.
-
-
Possible Cause: Contamination.
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Solution: Ensure all labware and reagents are free from contaminants that could introduce extraneous signals into your NMR spectrum.
-
Problem 3: Difficulty in Quantifying Metabolic Fluxes
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Possible Cause: Incomplete metabolic model.
-
Solution: A comprehensive and accurate metabolic model is crucial for reliable flux calculations.[9] Ensure your model includes all relevant pathways and enzymatic reactions for your biological system. Standard models may need to be customized to include the specific pathways of D-xylulose metabolism.[10]
-
-
Possible Cause: Failure to reach isotopic steady state.
-
Solution: Metabolic flux analysis often assumes that the system is at an isotopic steady state, meaning the labeling of intracellular metabolites is constant over time.[9] Verify this assumption by collecting samples at multiple time points to confirm that the isotopic enrichment has plateaued.[11] If a steady state is not reached, consider using non-stationary metabolic flux analysis methods.[9]
-
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular Metabolite Analysis
This protocol outlines the general steps for quenching metabolism and extracting metabolites from cell cultures for NMR analysis.
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Cell Culture and Labeling: Culture your cells of interest to the desired density. Introduce D-Xylulose-1-¹³C to the culture medium at a concentration optimized for your experimental system. The incubation time should be sufficient to achieve significant labeling of downstream metabolites and ideally, isotopic steady state.
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Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential. For adherent cells, quickly aspirate the medium and wash with ice-cold saline before adding a quenching solution (e.g., cold methanol (B129727) or a methanol/chloroform mixture). For suspension cells, rapidly centrifuge the culture at a low speed and resuspend the pellet in the cold quenching solution.
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Metabolite Extraction: After quenching, extract the metabolites. A common method is a biphasic extraction using a mixture of methanol, chloroform, and water. This separates the polar metabolites (including D-xylulose and its derivatives) in the aqueous phase from the lipids in the organic phase.
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Sample Preparation for NMR: Lyophilize the aqueous phase to remove the solvents. Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
Protocol 2: 1D ¹³C NMR Data Acquisition
This protocol provides a starting point for acquiring a simple one-dimensional ¹³C NMR spectrum.
| Parameter | Recommended Value | Purpose |
| Pulse Sequence | A simple pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker) | To obtain a basic ¹³C spectrum with singlets for each carbon. |
| Spectral Width | ~220 ppm | To cover the entire chemical shift range of common metabolites. |
| Carrier Frequency | ~100 ppm | To center the spectral window in the middle of the expected metabolite signals. |
| Acquisition Time | 1-2 seconds | To achieve good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | To allow for sufficient relaxation of ¹³C nuclei between scans. |
| Number of Scans | 1024 - 4096 (or more) | To achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | To maintain sample stability and consistency. |
Note: These parameters should be optimized for your specific sample and NMR instrument. For more detailed structural information and to resolve overlapping signals further, consider acquiring two-dimensional NMR spectra such as ¹H-¹³C HSQC.[12]
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained from a ¹³C metabolic flux analysis experiment using D-Xylulose-1-¹³C. The data represents the relative flux through key reactions in the Pentose Phosphate Pathway.
| Reaction | Enzyme | Relative Flux (%) (Control) | Relative Flux (%) (Treated) |
| Xylulose -> Xylulose-5-P | Xylulokinase | 100 | 120 |
| Xylulose-5-P <-> Ribulose-5-P | Ribulose-5-phosphate 3-epimerase | 85 | 95 |
| Xylulose-5-P + Ribose-5-P <-> Sedoheptulose-7-P + Glyceraldehyde-3-P | Transketolase | 70 | 80 |
| Sedoheptulose-7-P + Glyceraldehyde-3-P <-> Fructose-6-P + Erythrose-4-P | Transaldolase | 60 | 70 |
Visualizations
Signaling Pathway: Pentose Phosphate Pathway Entry for D-Xylulose-1-¹³C
Caption: Entry of D-Xylulose-1-¹³C into the Pentose Phosphate Pathway.
Experimental Workflow: ¹³C Metabolic Flux Analysis
Caption: Workflow for ¹³C Metabolic Flux Analysis using D-Xylulose-1-¹³C.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. journals.asm.org [journals.asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 8. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Minimizing Metabolic Scrambling of the ¹³C Label from D-Xylulose-1-¹³C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using D-Xylulose-1-¹³C in metabolic flux analysis (MFA). Our goal is to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling and why is it a concern with D-Xylulose-1-¹³C?
A1: Isotopic scrambling refers to the redistribution of a ¹³C label to positions in a molecule that are not predicted by the primary metabolic pathway of interest. When using D-Xylulose-1-¹³C, the ¹³C label is initially at the C1 position. D-Xylulose is phosphorylated to D-xylulose-5-phosphate (Xu5P), which then enters the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). Within the PPP, the reversible reactions catalyzed by transketolase and transaldolase can transfer the ¹³C label from the C1 position of Xu5P to other sugar phosphates, and subsequently to glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[1][2] This scrambling can lead to inaccurate calculations of metabolic fluxes if not properly accounted for, as the labeling patterns in downstream metabolites will not solely reflect the initial labeling position.[1]
Q2: What are the primary enzymatic reactions responsible for the scrambling of the ¹³C label from D-Xylulose-1-¹³C?
A2: The main drivers of ¹³C label scrambling from D-Xylulose-1-¹³C are the reversible reactions in the non-oxidative pentose phosphate pathway:
-
Transketolase (TKT): This enzyme transfers a two-carbon unit from a ketose donor (like xylulose-5-phosphate) to an aldose acceptor. The high reversibility of this reaction can lead to the scrambling of the ¹³C label.[1][3]
-
Transaldolase (TAL): This enzyme transfers a three-carbon unit between sugar phosphates. Its reversibility also contributes significantly to the redistribution of the ¹³C label throughout the central carbon metabolism.
The combined and reversible nature of these reactions can create a complex distribution of the initial ¹³C label among various metabolites.
Q3: How can I detect the extent of ¹³C label scrambling in my experiment?
A3: Detecting and quantifying ¹³C label scrambling requires detailed analysis of the mass isotopomer distributions (MIDs) of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By analyzing the MIDs of intermediates in the PPP (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate) and glycolysis (e.g., fructose-6-phosphate, 3-phosphoglycerate), you can determine the positions and abundances of the ¹³C label. Comparing these observed MIDs to theoretically predicted MIDs (assuming no scrambling) will reveal the extent of label redistribution. Computational modeling and simulation are often necessary to deconvolute the complex labeling patterns resulting from scrambling.
Q4: Can I use D-Xylulose-1-¹³C to differentiate between the oxidative and non-oxidative branches of the pentose phosphate pathway?
A4: D-Xylulose-1-¹³C primarily traces the non-oxidative PPP, as D-xylulose is converted to D-xylulose-5-phosphate, which is an intermediate in this branch. To assess the flux through the oxidative PPP, it is common to use glucose tracers, such as [1-¹³C]glucose, where the C1 label is lost as ¹³CO₂ during the oxidative phase. By using a combination of tracers in parallel experiments (e.g., D-Xylulose-1-¹³C and a ¹³C-labeled glucose), it is possible to better resolve the fluxes through both branches of the PPP.
Troubleshooting Guides
Problem 1: Unexpectedly high ¹³C enrichment in glycolytic intermediates.
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Possible Cause: Significant scrambling of the ¹³C label from D-Xylulose-1-¹³C into the glycolytic pathway via the reversible reactions of the non-oxidative PPP.
-
Troubleshooting Steps:
-
Verify Isotopic Steady State: Ensure that your experiment has reached an isotopic steady state where the labeling of metabolites is stable over time. If not, consider a time-course experiment to determine the optimal labeling duration.
-
Re-evaluate Metabolic Model: Your metabolic model used for flux analysis must include the reversible reactions of the PPP (transketolase and transaldolase) to accurately simulate the observed labeling patterns.
-
Analyze Key PPP Intermediates: Measure the mass isotopomer distributions of PPP intermediates like sedoheptulose-7-phosphate and erythrose-4-phosphate to better constrain the fluxes and reversibility of the scrambling reactions.
-
Consider Parallel Labeling Experiments: Use other tracers, such as [1,2-¹³C₂]glucose, in parallel experiments to provide additional constraints on the flux estimations and help differentiate between glycolytic and PPP fluxes.
-
Problem 2: Poor fit between simulated and measured labeling data in ¹³C-MFA.
-
Possible Cause: The metabolic model does not accurately account for the extent of scrambling from D-Xylulose-1-¹³C.
-
Troubleshooting Steps:
-
Incorporate Reaction Reversibility: Ensure that the transketolase and transaldolase reactions in your model are defined as reversible. The extent of reversibility can significantly impact the labeling patterns.
-
Check for Missing Pathways: Verify that your metabolic network model is complete and includes all relevant pathways for your specific organism and experimental conditions.
-
Refine Model Parameters: Adjusting the bounds on flux values and the degree of reversibility for the PPP reactions in your model may improve the fit to the experimental data.
-
Validate Analytical Data: Review your raw MS or NMR data for any anomalies or errors in data processing, such as incorrect background correction.
-
Data Presentation
Table 1: Factors Influencing ¹³C Label Scrambling from D-Xylulose-1-¹³C
| Factor | Impact on Scrambling | Rationale |
| High Reversibility of Transketolase & Transaldolase | Increases Scrambling | Allows for the redistribution of the ¹³C label from D-xylulose-5-phosphate to other sugar phosphates and into glycolysis. |
| High Flux through the Non-oxidative PPP | Increases Scrambling | More substrate is passing through the reversible reactions, leading to greater label redistribution. |
| Short Labeling Time | May Reduce Apparent Scrambling | The system may not have reached isotopic steady state, potentially underestimating the full extent of scrambling. |
| Metabolic State of the Cells | Variable | Different physiological conditions can alter the fluxes and reversibility of enzymes in the PPP, thus affecting scrambling. |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Experiment with D-Xylulose-1-¹³C
-
Cell Culture and Media Preparation:
-
Culture cells to the desired density in a standard medium.
-
Prepare an experimental medium where the primary carbon source is replaced with a known concentration of D-Xylulose-1-¹³C. Ensure all other nutrient concentrations are consistent with your standard culture conditions.
-
-
Isotopic Labeling:
-
Switch the cells from the standard medium to the ¹³C-labeling medium.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the label and to reach an isotopic steady state. This duration should be optimized for your specific cell type and experimental conditions.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by, for example, submerging the culture plate in liquid nitrogen or using a cold methanol-water solution.
-
Extract metabolites using a suitable solvent system (e.g., cold 80% methanol).
-
-
Sample Analysis:
-
Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distributions of key intermediates in the PPP and glycolysis.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
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Use a computational model (e.g., in INCA or OpenMebius) to perform ¹³C-Metabolic Flux Analysis, accounting for the scrambling reactions in the PPP.
-
Mandatory Visualizations
References
- 1. Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the 13C-label distribution of the non-oxidative branch of the pentose phosphate pathway based upon kinetic and genetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of D-Xylulose-1-¹³C and Universally Labeled Glucose in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the flow of nutrients through metabolic pathways is crucial for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracers, such as D-Xylulose-1-¹³C and universally labeled glucose (U-¹³C-Glucose), are indispensable tools in these investigations. This guide provides a comprehensive comparison of these two tracers, detailing their distinct metabolic fates, presenting supporting experimental data, and outlining relevant experimental protocols.
The primary distinction between D-Xylulose-1-¹³C and U-¹³C-Glucose lies in their entry points into central carbon metabolism. U-¹³C-Glucose, a universally labeled hexose (B10828440) sugar, is readily taken up by most cells and primarily enters glycolysis. In contrast, D-Xylulose-1-¹³C, a pentose (B10789219) sugar labeled at the first carbon, is first metabolized to D-xylulose-5-phosphate, a key intermediate of the pentose phosphate (B84403) pathway (PPP). This fundamental difference makes them suitable for probing different aspects of cellular metabolism.
Core Product Comparison
| Feature | D-Xylulose-1-¹³C | Universally Labeled Glucose (U-¹³C-Glucose) |
| Tracer Type | Position-specific labeled pentose | Uniformly labeled hexose |
| Primary Metabolic Entry Point | Pentose Phosphate Pathway (PPP) | Glycolysis |
| Primary Applications | Probing PPP activity, nucleotide biosynthesis, and NADPH production. | General metabolic flux analysis of glycolysis, TCA cycle, and biomass synthesis. |
| Key Insights | Elucidates the relative activity of the oxidative and non-oxidative arms of the PPP. | Provides a broad overview of central carbon metabolism and carbon source contribution to various biomolecules. |
| Common Analytical Techniques | GC-MS, LC-MS, NMR | GC-MS, LC-MS, NMR |
Quantitative Data Summary
The following tables summarize key metabolic flux data obtained from studies utilizing ¹³C-labeled glucose and xylose (the precursor to xylulose) in the bacterium Escherichia coli under aerobic conditions. While not a direct comparison in a single study, these data illustrate the differential routing of these carbon sources.
Table 1: Central Carbon Metabolism Fluxes in E. coli on Glucose vs. Xylose (Aerobic) [1][2]
| Metabolic Pathway | Relative Flux (% of Glucose/Xylose Uptake) |
| U-¹³C-Glucose | |
| Glycolysis (Embden-Meyerhof-Parnas) | ~85% |
| Pentose Phosphate Pathway (Oxidative) | ~15% |
| TCA Cycle | High |
Table 2: Biomass and Product Yields in E. coli on Glucose vs. Xylose (Aerobic) [1]
| Parameter | Glucose | Xylose |
| Growth Rate (h⁻¹) | 0.70 ± 0.01 | 0.50 ± 0.02 |
| Biomass Yield (gDW/g substrate) | 0.44 ± 0.02 | 0.35 ± 0.03 |
Experimental Methodologies
¹³C Metabolic Flux Analysis (¹³C-MFA) Experimental Protocol
This protocol provides a general framework for conducting ¹³C labeling experiments to determine metabolic fluxes.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest in a defined medium to a mid-exponential growth phase.
- Introduce the ¹³C-labeled substrate (D-Xylulose-1-¹³C or U-¹³C-Glucose) at a known concentration. The choice of a specific tracer or a mixture of tracers depends on the specific metabolic pathways being investigated.[3]
- Continue the culture to allow for the incorporation of the ¹³C label into intracellular metabolites and proteinogenic amino acids, ideally reaching an isotopic steady state.
2. Sample Collection and Processing:
- Rapidly quench metabolic activity and harvest the cells.
- Extract intracellular metabolites using a suitable solvent (e.g., cold methanol/water mixture).
- Hydrolyze the protein fraction to obtain individual amino acids.
3. Analytical Measurement:
- Derivatize the extracted metabolites and amino acids to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
- Analyze the samples to determine the mass isotopomer distributions (MIDs) of the metabolites and amino acids.[4]
4. Data Analysis and Flux Calculation:
- Correct the raw MIDs for the natural abundance of ¹³C.
- Utilize a metabolic network model and computational software (e.g., INCA, METRAN) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the model.
- Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
Metabolic Fates of D-Xylulose-1-¹³C and U-¹³C-Glucose
Caption: Metabolic pathways for U-¹³C-Glucose and D-Xylulose-1-¹³C.
Experimental Workflow for ¹³C-MFA
Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
D-Xylulose-1-¹³C and universally labeled glucose are powerful and complementary tracers for metabolic research. The choice between them depends on the specific biological question being addressed. U-¹³C-Glucose is ideal for obtaining a global view of central carbon metabolism, particularly the activities of glycolysis and the TCA cycle. In contrast, D-Xylulose-1-¹³C provides a more targeted approach to specifically investigate the flux through the pentose phosphate pathway, which is critical for nucleotide synthesis and maintaining redox balance. By carefully selecting the appropriate tracer and employing robust experimental and analytical techniques, researchers can gain deep insights into the intricate workings of cellular metabolism.
References
- 1. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 13C-Labeled Tracers in Metabolic Flux Analysis: Focus on D-Xylulose-1-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Xylulose-1-13C with other commonly used 13C-labeled tracers in the context of metabolic flux analysis (MFA). By presenting experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in selecting the optimal tracer for accurately and reproducibly quantifying metabolic pathway activity, particularly within the pentose (B10789219) phosphate (B84403) pathway (PPP) and related central carbon metabolism.
Introduction to 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR), researchers can deduce the relative or absolute fluxes through different metabolic pathways. The choice of the 13C-labeled tracer is a critical determinant of the precision and accuracy of the resulting flux estimations.
Comparison of this compound and Alternative Tracers
While direct, head-to-head experimental comparisons of this compound with other tracers are not extensively documented in peer-reviewed literature, its utility can be inferred from its metabolic role. D-Xylulose is a key intermediate in the metabolism of D-xylose and directly enters the pentose phosphate pathway as xylulose-5-phosphate. This makes this compound a potentially valuable tool for dissecting the non-oxidative branch of the PPP and its interactions with glycolysis.
The following table summarizes the characteristics of this compound in comparison to more commonly employed 13C-labeled glucose tracers.
| Tracer | Primary Metabolic Pathways Targeted | Advantages | Disadvantages |
| This compound | Non-oxidative Pentose Phosphate Pathway, Glycolysis | Potentially provides a more direct measure of flux through the non-oxidative PPP by bypassing the oxidative branch. Can help resolve the reversibility of transketolase and transaldolase reactions. | Limited commercial availability and higher cost compared to glucose tracers. Interpretation of labeling patterns might be complex due to the central position of xylulose-5-phosphate. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Excellent for resolving the relative flux between glycolysis and the oxidative PPP.[1] Produces distinct labeling patterns in downstream metabolites. Widely used and well-documented. | Less informative for Tricarboxylic Acid (TCA) cycle fluxes compared to other tracers.[2] |
| [U-¹³C₆]glucose | General metabolic screening, TCA Cycle | Labels all carbons, providing a comprehensive overview of glucose metabolism into various pathways.[3] Useful for identifying unexpected metabolic activities. | Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.[3] Not ideal for precisely determining PPP flux. |
| [1-¹³C]glucose | Glycolysis, PPP | Historically one of the first tracers used for PPP studies. | Often outperformed by other tracers in terms of the precision of flux estimates.[1] |
| [2,3-¹³C₂]glucose | Pentose Phosphate Pathway | A novel and specific tracer for the PPP. Lactate isotopomers generated from this tracer can arise exclusively from PPP activity, avoiding the need for natural abundance correction. | May not be as effective for simultaneously analyzing glycolytic and TCA cycle fluxes. |
Experimental Protocols
The accuracy and reproducibility of 13C tracer experiments are highly dependent on standardized and meticulously executed protocols. Below are detailed methodologies for conducting 13C-MFA experiments using GC-MS and NMR.
Protocol 1: 13C-Metabolic Flux Analysis using GC-MS
This protocol is adapted from established methods for analyzing the labeling patterns of proteinogenic amino acids, which reflect the labeling of their metabolic precursors.
1. Cell Culture and Labeling:
-
Culture cells of interest to a mid-logarithmic growth phase in a standard, unlabeled medium.
-
To initiate the labeling experiment, rapidly switch the cells to a medium containing the desired ¹³C-labeled substrate (e.g., this compound, [1,2-¹³C₂]glucose) at a known concentration.
-
Continue the culture under the same conditions for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This duration needs to be determined empirically for each experimental system.
2. Cell Harvesting and Hydrolysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a saline solution to remove any residual labeled medium.
-
Hydrolyze the protein content of the cells by adding 6 M HCl and incubating at 100°C for 24 hours. This process breaks down proteins into their constituent amino acids.
3. Derivatization:
-
Dry the hydrolysate to remove the HCl.
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is to use N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
-
Analyze the derivatized sample using a GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution.
5. Data Analysis:
-
Correct the raw mass spectral data for the natural abundance of ¹³C and other isotopes.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to a metabolic model.
Protocol 2: 13C-Metabolic Flux Analysis using NMR
NMR spectroscopy offers the advantage of providing positional information about the ¹³C labels within a molecule, which can be highly informative for flux analysis.
1. Cell Culture and Labeling:
-
Follow the same procedure as for the GC-MS protocol to culture and label the cells with the ¹³C tracer.
2. Metabolite Extraction:
-
Quench the metabolism rapidly, for example, by using cold methanol.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
3. Sample Preparation for NMR:
-
Lyophilize the metabolite extract to dryness.
-
Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
4. NMR Spectroscopy:
-
Acquire ¹³C or proton-observe ¹³C-edited NMR spectra of the sample. 2D [¹³C, ¹H] correlation spectroscopy (HSQC) is particularly powerful for resolving and identifying labeled metabolites.
5. Data Analysis:
-
Process the NMR spectra to identify the labeled metabolites and quantify the relative abundance of different isotopomers based on the multiplet patterns of the signals.
-
Use this information as input for metabolic flux analysis software to calculate the intracellular fluxes.
Visualizing Metabolic Pathways and Experimental Workflows
Clear and accurate diagrams are essential for understanding the flow of carbon through metabolic networks and the logic of experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Overview of Glycolysis and the Pentose Phosphate Pathway.
Caption: General workflow for a 13C metabolic flux analysis experiment.
Caption: Entry of D-Xylose into the Pentose Phosphate Pathway.
Conclusion
The selection of an appropriate ¹³C-labeled tracer is fundamental to the success of metabolic flux analysis studies. While this compound is not as commonly used as ¹³C-labeled glucose tracers, its unique entry point into the pentose phosphate pathway makes it a valuable tool for investigating the non-oxidative branch of this pathway in detail. For a comprehensive understanding of central carbon metabolism, a multi-tracer approach, potentially combining this compound with various ¹³C-glucose isotopomers, may provide the most accurate and reproducible results. The experimental protocols provided in this guide offer a robust framework for conducting such studies, and the visualizations aid in the conceptual understanding of these complex metabolic networks.
References
Cross-Validation of D-Xylulose-1-13C Tracer Data with 'Omics' Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of D-Xylulose-1-13C tracer data with other 'omics' datasets, including metabolomics, transcriptomics, and proteomics. Integrating these multi-layered biological data streams offers a more holistic understanding of metabolic pathways and their regulation, crucial for robust drug development and disease modeling. This guide presents experimental strategies, data comparison tables, and detailed protocols to facilitate the design and implementation of such integrated studies.
Data Presentation: A Comparative Analysis
The integration of data from this compound tracing with transcriptomics and proteomics allows for a multi-faceted view of cellular metabolism. Below are tables summarizing hypothetical, yet representative, quantitative data from a study investigating xylose metabolism in a recombinant Saccharomyces cerevisiae strain. This exemplifies how to structure and compare data from different 'omics' platforms.
Table 1: Metabolic Flux Analysis from this compound Tracing
| Metabolic Pathway | Reaction | Flux (mmol/gDW/h) - Condition A (Glucose) | Flux (mmol/gDW/h) - Condition B (Xylose) | Fold Change (B/A) |
| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Xylose -> Xylulose-5-P | 0.0 | 5.2 | N/A |
| PPP | Oxidative PPP | 1.5 | 0.8 | -0.47 |
| PPP | Non-oxidative PPP | 2.1 | 6.0 | 2.86 |
| Glycolysis | Glucose -> G6P | 8.5 | 0.0 | N/A |
| Glycolysis | F6P -> F1,6BP | 7.9 | 5.5 | -0.30 |
| TCA Cycle | Citrate Synthase | 3.2 | 2.1 | -0.34 |
| Ethanol Fermentation | Pyruvate -> Ethanol | 12.3 | 8.9 | -0.28 |
Table 2: Corresponding Gene Expression (Transcriptomics) Data
| Gene | Encoded Protein/Enzyme | Metabolic Pathway | Log2 Fold Change (Xylose vs. Glucose) | p-value |
| XYL1 | Xylose Reductase | Xylose Metabolism | +4.5 | <0.001 |
| XYL2 | Xylitol Dehydrogenase | Xylose Metabolism | +4.2 | <0.001 |
| XKS1 | Xylulokinase | Xylose Metabolism | +3.9 | <0.001 |
| ZWF1 | Glucose-6-phosphate dehydrogenase | Oxidative PPP | -1.2 | <0.05 |
| TKL1 | Transketolase | Non-oxidative PPP | +2.1 | <0.01 |
| PFK1 | Phosphofructokinase | Glycolysis | -0.8 | >0.05 |
| CIT1 | Citrate Synthase | TCA Cycle | -1.5 | <0.05 |
| PDC1 | Pyruvate Decarboxylase | Ethanol Fermentation | -1.1 | <0.05 |
Table 3: Corresponding Protein Abundance (Proteomics) Data
| Protein | Gene | Metabolic Pathway | Log2 Fold Change (Xylose vs. Glucose) | p-value |
| Xylose Reductase | XYL1 | Xylose Metabolism | +3.8 | <0.001 |
| Xylitol Dehydrogenase | XYL2 | Xylose Metabolism | +3.5 | <0.001 |
| Xylulokinase | XKS1 | Xylose Metabolism | +3.2 | <0.001 |
| G6P Dehydrogenase | ZWF1 | Oxidative PPP | -0.9 | <0.05 |
| Transketolase | TKL1 | Non-oxidative PPP | +1.8 | <0.01 |
| Phosphofructokinase | PFK1 | Glycolysis | -0.6 | >0.05 |
| Citrate Synthase | CIT1 | TCA Cycle | -1.2 | <0.05 |
| Pyruvate Decarboxylase | PDC1 | Ethanol Fermentation | -0.9 | <0.05 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and cross-validation of 'omics' data.
1. This compound Tracer Experiment and Metabolomics
-
Cell Culture and Labeling:
-
Culture cells in a defined medium with a primary carbon source (e.g., glucose).
-
In the experimental condition, replace the primary carbon source with D-Xylose containing this compound at a known isotopic enrichment.
-
Harvest cells at mid-exponential phase, ensuring metabolic steady-state.
-
Quench metabolism rapidly by submerging the cell culture in a cold solvent (e.g., -20°C methanol).
-
-
Metabolite Extraction:
-
Centrifuge quenched cells to pellet.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., methanol:chloroform:water).
-
Separate the polar (containing central carbon metabolites) and non-polar phases.
-
-
Mass Spectrometry Analysis:
-
Analyze the polar extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
For GC-MS, derivatize metabolites to increase volatility.
-
Operate the mass spectrometer in full scan mode to capture the mass isotopomer distributions of key metabolites.
-
-
Metabolic Flux Analysis (MFA):
-
Use a computational model of the organism's central carbon metabolism.
-
Input the measured mass isotopomer distributions and extracellular flux rates (e.g., substrate uptake, product secretion) into the model.
-
Employ software such as INCA or Metran to estimate the intracellular metabolic fluxes that best fit the experimental data.[1]
-
2. Transcriptomics (RNA-Seq)
-
RNA Extraction:
-
Harvest cells from parallel cultures grown under the same conditions as the tracer experiments.
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Identify differentially expressed genes between conditions using statistical packages like DESeq2 or edgeR.
-
3. Proteomics (LC-MS/MS)
-
Protein Extraction and Digestion:
-
Harvest cells from parallel cultures.
-
Lyse cells and extract total protein.
-
Quantify protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Fragment peptide ions and acquire tandem mass spectra (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify peptides and proteins.
-
Quantify protein abundance using label-free quantification (LFQ) or isobaric labeling (e.g., TMT).
-
Perform statistical analysis to identify differentially abundant proteins between conditions.
-
Mandatory Visualizations
D-Xylulose Metabolism and Integration with Central Carbon Metabolism
Caption: this compound enters the pentose phosphate pathway.
Experimental Workflow for Multi-Omics Data Integration
Caption: Workflow for integrated multi-omics experiments.
Logical Framework for Cross-Validation
Caption: Logical flow for cross-validating multi-omics data.
References
A Comparative Guide to Statistical Analysis for Validating D-Xylulose-1-¹³C Labeling Patterns in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Xylulose-1-¹³C and a common alternative tracer, [1,2-¹³C₂]glucose, for probing the pentose (B10789219) phosphate (B84403) pathway (PPP). We offer detailed experimental protocols, data presentation tables with simulated data, and statistical methods to validate and compare the resulting labeling patterns.
Introduction
Stable isotope tracing with ¹³C-labeled substrates is a powerful technique for elucidating metabolic fluxes. D-Xylulose, a key intermediate in the pentose phosphate pathway (PPP), can be traced using D-Xylulose-1-¹³C to understand its metabolic fate and the activity of the PPP. A common alternative for probing the PPP is [1,2-¹³C₂]glucose. The choice of tracer significantly impacts the precision and interpretability of the resulting labeling patterns. This guide provides a framework for statistically validating and comparing the labeling patterns derived from D-Xylulose-1-¹³C and [1,2-¹³C₂]glucose.
Metabolic Context: D-Xylulose and the Pentose Phosphate Pathway
D-Xylose is first converted to D-Xylulose, which is then phosphorylated to D-Xylulose-5-phosphate (X5P).[1] X5P is a central intermediate in the non-oxidative branch of the PPP. The ¹³C label from D-Xylulose-1-¹³C will be incorporated into other PPP intermediates and downstream metabolites, providing insights into the pathway's activity.
Tracer Comparison: D-Xylulose-1-¹³C vs. [1,2-¹³C₂]glucose
The selection of a ¹³C tracer is critical for the accurate estimation of metabolic fluxes.[2] While D-Xylulose-1-¹³C directly enters the non-oxidative PPP, [1,2-¹³C₂]glucose is a widely used tracer that provides robust data for analyzing both glycolysis and the PPP.[3][4][5] The advantage of [1,2-¹³C₂]glucose lies in its ability to generate distinct labeling patterns in downstream metabolites depending on the metabolic route taken, allowing for a clearer distinction between glycolytic and PPP fluxes.[5]
Table 1: Comparison of D-Xylulose-1-¹³C and [1,2-¹³C₂]glucose as Tracers for the Pentose Phosphate Pathway
| Feature | D-Xylulose-1-¹³C | [1,2-¹³C₂]glucose |
| Entry Point | Directly enters the non-oxidative Pentose Phosphate Pathway as D-Xylulose-5-phosphate. | Enters glycolysis and the oxidative Pentose Phosphate Pathway as Glucose-6-phosphate. |
| Primary Use | Probing the non-oxidative PPP and metabolism of five-carbon sugars. | Simultaneous analysis of glycolysis and the Pentose Phosphate Pathway.[3][4] |
| Information Richness | Provides specific information on the flux through the non-oxidative PPP. | Generates more complex labeling patterns that can deconvolve multiple pathway fluxes.[5] |
| Cost & Availability | Generally less common and potentially more expensive. | Widely available from multiple suppliers. |
Experimental Protocols
Protocol 1: ¹³C Labeling of Mammalian Cells with D-Xylulose-1-¹³C
This protocol is adapted for adherent mammalian cells and can be modified for suspension cultures.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free, xylose-free DMEM
-
D-Xylulose-1-¹³C
-
Unlabeled D-Xylose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling.
-
Media Preparation:
-
Unlabeled Medium: Prepare DMEM with 10% dFBS and 10 mM unlabeled D-Xylose.
-
Labeled Medium: Prepare DMEM with 10% dFBS and 10 mM D-Xylulose-1-¹³C.
-
-
Acclimatization: Once cells are 70-80% confluent, aspirate the growth medium, wash once with PBS, and add the unlabeled D-Xylose medium. Culture for 24 hours to allow cells to adapt to xylose as a carbon source.
-
Labeling: Aspirate the unlabeled medium, wash once with PBS, and add the pre-warmed labeled medium. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state.
-
Quenching and Extraction:
-
To rapidly halt metabolism, place the culture plate on dry ice.
-
Aspirate the labeled medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the methanol-cell mixture to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
-
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
Materials:
-
Dried metabolite extracts
-
Derivatization agent (e.g., MTBSTFA + 1% TBDMCS)
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the dried extract. Incubate at 70°C for 1 hour.
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient to separate the metabolites. For example, start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/minute and hold for 5 minutes.
-
Acquire mass spectra in the range of 50-600 m/z.
-
-
Data Analysis:
-
Identify metabolites based on their retention times and mass fragmentation patterns compared to standards.
-
Determine the mass isotopomer distributions (MIDs) for key metabolites of the PPP (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolysis/TCA cycle (e.g., lactate, citrate).
-
Correct for the natural abundance of ¹³C in the unlabeled atoms of the metabolite and the derivatization agent.
-
Data Presentation and Statistical Analysis
Simulated Mass Isotopomer Distribution Data
The following tables present simulated mass isotopomer distribution (MID) data for key metabolites from the pentose phosphate pathway after labeling with either D-Xylulose-1-¹³C or [1,2-¹³C₂]glucose. This data is for illustrative purposes to demonstrate the expected labeling patterns and for use in the statistical analysis example.
Table 2: Simulated Mass Isotopomer Distributions for Ribose-5-Phosphate
| Tracer | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| D-Xylulose-1-¹³C | 0.30 | 0.55 | 0.10 | 0.03 | 0.01 | 0.01 |
| [1,2-¹³C₂]glucose | 0.25 | 0.20 | 0.45 | 0.05 | 0.04 | 0.01 |
Table 3: Simulated Mass Isotopomer Distributions for Sedoheptulose-7-Phosphate
| Tracer | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |
| D-Xylulose-1-¹³C | 0.20 | 0.45 | 0.25 | 0.05 | 0.02 | 0.01 | 0.01 | 0.01 |
| [1,2-¹³C₂]glucose | 0.15 | 0.15 | 0.40 | 0.20 | 0.05 | 0.02 | 0.02 | 0.01 |
Statistical Validation of Labeling Patterns
A key aspect of validating tracer experiments is to statistically compare the observed MIDs between different conditions or tracers. The chi-square (χ²) test for goodness-of-fit can be employed to determine if the observed distribution of mass isotopomers from one tracer significantly differs from another.
Chi-Square (χ²) Test for Comparing Mass Isotopomer Distributions
The χ² test assesses the difference between observed and expected frequencies. In this context, we can treat the MID from one tracer as the "observed" and the MID from the other as the "expected" to test for a significant difference.
Procedure:
-
State the Hypotheses:
-
Null Hypothesis (H₀): There is no significant difference in the mass isotopomer distributions of the metabolite between the two tracers.
-
Alternative Hypothesis (H₁): There is a significant difference in the mass isotopomer distributions of the metabolite between the two tracers.
-
-
Construct a Contingency Table: For each metabolite, create a table of the observed counts of each mass isotopomer for both tracers. To obtain counts, multiply the fractional abundances by a large number (e.g., 1000) to represent a hypothetical number of molecules.
Table 4: Contingency Table for Ribose-5-Phosphate (from Table 2, multiplied by 1000)
| Isotopomer | D-Xylulose-1-¹³C (Observed) | [1,2-¹³C₂]glucose (Expected) |
| M+0 | 300 | 250 |
| M+1 | 550 | 200 |
| M+2 | 100 | 450 |
| M+3 | 30 | 50 |
| M+4 | 10 | 40 |
| M+5 | 10 | 10 |
| Total | 1000 | 1000 |
-
Calculate the χ² Statistic: χ² = Σ [ (O - E)² / E ] Where:
-
O = Observed frequency (from D-Xylulose-1-¹³C)
-
E = Expected frequency (from [1,2-¹³C₂]glucose)
-
-
Determine the Degrees of Freedom (df): df = (number of categories - 1)
-
Compare the Calculated χ² Value to the Critical Value: Using a chi-square distribution table and a chosen significance level (e.g., α = 0.05), find the critical χ² value. If the calculated χ² value is greater than the critical value, reject the null hypothesis.
Example Calculation for Ribose-5-Phosphate:
Using the data in Table 4, the calculated χ² statistic would be substantial, indicating a significant difference between the labeling patterns produced by the two tracers. This statistical validation is crucial for demonstrating that the choice of tracer has a measurable and significant impact on the experimental outcome.
Visualizing Metabolic and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a ¹³C metabolic flux analysis experiment.
Signaling Pathway: Xylulose-5-Phosphate and ChREBP Activation
D-Xylulose-5-phosphate (X5P) is not only a metabolic intermediate but also a signaling molecule that can activate protein phosphatase 2A (PP2A).[1][6][7] Activated PP2A then dephosphorylates and activates the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP), leading to the upregulation of genes involved in glycolysis and lipogenesis.[6][7][8]
Conclusion
The choice of an isotopic tracer is a critical decision in metabolic research. While D-Xylulose-1-¹³C offers a direct method to probe the non-oxidative pentose phosphate pathway, tracers like [1,2-¹³C₂]glucose can provide a more comprehensive view of central carbon metabolism. The experimental and statistical protocols outlined in this guide provide a robust framework for researchers to validate their choice of tracer and accurately interpret the resulting labeling patterns. By applying rigorous statistical comparisons, scientists can enhance the confidence in their metabolic flux analysis and gain deeper insights into cellular physiology.
References
- 1. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Characterization of the 1-Deoxy-D-Xylulose 5-Phosphate Synthase Genes in Morus notabilis [frontiersin.org]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. m.youtube.com [m.youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
Inter-laboratory Comparison of D-Xylulose-1-13C for Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Xylulose-1-13C as a tracer for metabolic studies, with a focus on the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). While direct inter-laboratory comparison data for this compound is not extensively published, this document synthesizes expected performance against a well-established alternative, [1,2-¹³C₂]glucose, based on the principles of ¹³C Metabolic Flux Analysis (¹³C-MFA). The information is intended to guide researchers in selecting the appropriate tracer for their experimental needs.
Introduction to the Pentose Phosphate Pathway and ¹³C Tracers
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs in parallel with glycolysis.[1] It is critical for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[1][2] Given its central role in cellular proliferation and redox balance, the PPP is a key area of study in various diseases, including cancer.[1]
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways.[3][4][5][6][7][8] This method involves introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][3][9][10] The choice of the isotopic tracer is crucial for obtaining accurate and precise flux measurements.[2]
This guide focuses on D-Xylulose-1-¹³C, a tracer that directly enters the non-oxidative branch of the PPP, and compares its utility to [1,2-¹³C₂]glucose, a commonly used tracer for studying both glycolysis and the PPP.[2][3]
Comparative Performance of ¹³C Tracers for PPP Analysis
The selection of a ¹³C tracer significantly influences the precision of flux estimations for specific metabolic pathways.[3] While [1,2-¹³C₂]glucose is highly effective for analyzing the PPP, D-Xylulose-1-¹³C offers a more targeted approach to investigate the non-oxidative branch. Below is a table summarizing the hypothetical performance of these two tracers based on computational analysis and known metabolic pathways.
| Tracer | Target Pathway | Expected Precision for PPP Flux | Advantages | Potential Limitations |
| D-Xylulose-1-¹³C | Non-oxidative Pentose Phosphate Pathway | High for non-oxidative fluxes | Direct entry into the non-oxidative PPP allows for specific interrogation of these reactions. | Provides less information on the oxidative PPP and glycolysis compared to glucose tracers. |
| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway | High for both oxidative and non-oxidative PPP fluxes[2][3] | Provides comprehensive data on both glycolysis and the PPP, allowing for the deconvolution of fluxes between these interconnected pathways.[2] | The complexity of labeling patterns requires more sophisticated computational models for flux analysis. |
Experimental Protocols
A standardized protocol is essential for reproducibility in ¹³C-MFA studies. The following outlines a general workflow applicable to cell culture experiments using either D-Xylulose-1-¹³C or [1,2-¹³C₂]glucose.
1. Cell Culture and Isotope Labeling:
-
Cells of interest (e.g., a cancer cell line) are cultured to approximately 80% confluency.
-
The standard culture medium is replaced with a medium containing the ¹³C-labeled tracer at a known concentration.
-
Cells are incubated for a specific duration to allow for the incorporation of the label and to reach an isotopic steady state.[8]
2. Metabolite Extraction:
-
The culture medium is removed, and the cells are washed with a cold buffer (e.g., phosphate-buffered saline).
-
Metabolites are extracted from the cells using a cold solvent mixture, such as methanol, chloroform, and water.
3. Analytical Measurement:
-
The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[3][11][12]
4. Data Analysis and Flux Calculation:
-
The measured MIDs are corrected for the natural abundance of ¹³C.[13]
-
Fluxes through the metabolic network are estimated using computational software (e.g., INCA, Metran) that fits the experimental data to a metabolic model.[2][4][5]
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of the experimental process and the metabolic pathways involved, the following diagrams have been generated.
Caption: Entry of this compound into the non-oxidative PPP.
Caption: Standard workflow for a 13C metabolic flux analysis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking D-Xylulose-1-13C for Advanced Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Quantitative Analysis
This guide provides an objective comparison of analytical methods for the quantification of D-Xylulose, with a focus on the use of D-Xylulose-1-13C as an internal standard. The content is designed to assist researchers in selecting the most appropriate analytical strategy for their specific needs, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Analytical Methods
The choice of an analytical method for D-Xylulose quantification depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the performance of mass spectrometry-based methods using this compound as an internal standard compared to an enzymatic assay.
| Parameter | LC-MS/MS with this compound | GC-MS with this compound | Enzymatic Assay |
| Principle | Separation by liquid chromatography, detection by mass spectrometry with a stable isotope-labeled internal standard. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry with a stable isotope-labeled internal standard. | Specific enzymatic conversion of D-Xylulose coupled to a spectrophotometrically detectable product. |
| Specificity | Very High | High | High (potential for cross-reactivity) |
| Sensitivity (LOD) | <1 ng/mL[1] | pmol range | µM range |
| Linearity | Excellent (typically >0.99) | Excellent (typically >0.99) | Good (over a defined concentration range) |
| Accuracy | High (typically 95-105%) | High (typically 90-110%) | Moderate to High |
| Precision (CV) | <5% | <10% | <15% |
| Sample Throughput | High | Moderate | High |
| Matrix Effect | Minimized by co-eluting internal standard | Minimized by co-eluting internal standard | Can be significant |
| Instrumentation | LC-MS/MS system | GC-MS system | Spectrophotometer |
Experimental Protocols
Mass Spectrometry-Based Quantification using this compound
1. Sample Preparation (for Biological Fluids)
-
To 100 µL of sample (e.g., plasma, urine), add 10 µL of a known concentration of this compound solution as an internal standard.
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for either LC-MS/MS or GC-MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A linear gradient from high to low organic phase.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
D-Xylulose: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
3. GC-MS Analysis
-
Derivatization: The dried extract from the sample preparation step must be derivatized to increase volatility. A common method is oximation followed by silylation.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C).
-
Ionization Mode: Electron Ionization (EI)
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragments for D-Xylulose and this compound.
-
Enzymatic Assay for D-Xylulose Quantification
This protocol is based on the principle of D-xylose (xylulose) dehydrogenase catalyzing the oxidation of D-xylulose to D-xylonate with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[2][3][4]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing NAD+ and D-xylose dehydrogenase.
-
Assay Procedure:
-
Pipette 20 µL of the sample or standard into a 96-well plate.
-
Add 180 µL of the reaction buffer to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm at time zero and after a set incubation period (e.g., 30 minutes).
-
-
Quantification: The concentration of D-Xylulose in the sample is determined by comparing the change in absorbance to a standard curve prepared with known concentrations of D-Xylulose.
Visualizations
D-Xylulose in the Pentose Phosphate Pathway
Caption: Metabolic conversion of D-Xylose to Xylulose-5-Phosphate and its entry into the Pentose Phosphate Pathway.
Analytical Workflow for D-Xylulose Quantification
Caption: A typical workflow for the quantitative analysis of D-Xylulose using an isotope-labeled internal standard.
References
- 1. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 4. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
